6-Amino-1-benzyl-5-methylaminouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRFBSJXLDMJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352418 | |
| Record name | 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-88-7 | |
| Record name | 6-Amino-5-(methylamino)-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72816-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Amino-1-benzyl-5-methylaminouracil chemical properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-benzyl-5-methylaminouracil is a substituted pyrimidinedione, a class of heterocyclic compounds of significant interest in medicinal chemistry. Uracil and its derivatives are fundamental components of nucleic acids and serve as versatile scaffolds for the development of therapeutic agents. Aminouracils, in particular, are recognized as valuable precursors for the synthesis of a wide array of fused heterocyclic systems and have been explored for their potential biological activities, including anticancer, antiviral, and anti-Alzheimer properties.[1] This document provides a technical overview of the known chemical and physical properties of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Systematic Name | 6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione | ChEBI |
| Synonyms | 6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | ChemScene |
| CAS Number | 72816-88-7 | ChemicalBook |
| Molecular Formula | C₁₂H₁₄N₄O₂ | ChemScene |
| Molecular Weight | 246.27 g/mol | ChemScene |
| Melting Point | 217-221 °C | ChemicalBook |
| Appearance | White to Pale Red Solid | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | ChemicalBook |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 72816-88-7) is not available in peer-reviewed literature based on current searches. However, the synthesis of structurally related aminouracils often follows established synthetic routes.
A plausible synthetic pathway can be inferred from general procedures for N-alkylation and amination of the uracil ring. A common strategy involves the following key steps, which would require empirical optimization for this specific target molecule.
Conceptual Synthetic Workflow
The diagram below illustrates a conceptual workflow for the synthesis of substituted aminouracils, which could be adapted for the target compound. This typically starts from a commercially available uracil derivative.
Caption: Conceptual multi-step synthesis pathway for this compound.
Note: This represents a generalized, hypothetical pathway. The actual synthesis would require development and optimization of reaction conditions, including solvents, temperatures, and purification methods. Researchers should consult literature on the synthesis of related 5,6-diaminouracil derivatives for procedural details.[1]
Spectral Data
No experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain or scientific literature at the time of this review. Characterization of this compound would require standard analytical techniques.
Biological Activity and Signaling Pathways
While the broader class of aminouracil derivatives has been investigated for various therapeutic applications, there are no specific biological studies published for this compound (CAS 72816-88-7). The biological activity and potential mechanism of action for this specific compound remain to be elucidated.
General biological activities reported for related aminouracil scaffolds include:
-
Anticancer: Some derivatives act as inhibitors of key enzymes in cell proliferation pathways.
-
Antiviral: Certain compounds have shown inhibitory activity against viruses such as HIV.[1]
-
Antimicrobial: Uracil derivatives have been synthesized and tested for activity against various bacterial strains.
-
Enzyme Inhibition: Substituted uracils have been identified as inhibitors of enzymes relevant to conditions like Alzheimer's disease.[1]
Without specific biological data for the target compound, a signaling pathway diagram cannot be accurately constructed. Researchers acquiring this compound would need to perform initial screening in relevant biological assays to determine its activity profile.
Conclusion
This compound is a defined chemical entity with known basic physical properties and is available from commercial suppliers for research purposes. However, a significant gap exists in the scientific literature regarding its detailed synthesis, full spectral characterization, and biological activity. The information provided herein serves as a baseline for researchers interested in exploring the potential of this molecule. Further investigation is required to establish its synthetic protocol, characterize its properties comprehensively, and uncover its potential therapeutic applications.
References
Synthesis of 6-Amino-1-benzyl-5-methylaminouracil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Amino-1-benzyl-5-methylaminouracil, a substituted uracil derivative of interest in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from the readily available precursor, uracil. This document outlines the experimental protocols for each synthetic transformation, supported by quantitative data where available from analogous reactions, and includes graphical representations of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a five-step process, as illustrated below. This pathway leverages well-established reactions in pyrimidine chemistry, including N-alkylation, chlorination, amination, nitrosation, reduction, and selective N-alkylation.
Caption: Proposed synthetic route for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data, where available from literature on similar transformations, are summarized in the subsequent tables.
Step 1: Synthesis of 1-Benzyluracil
The initial step involves the regioselective benzylation of uracil at the N1 position. This can be achieved by reacting uracil with benzyl chloride in the presence of a base.
Protocol:
-
Suspend uracil (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) (1.2 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-benzyluracil.
Step 2: Synthesis of 1-Benzyl-6-chlorouracil
The second step involves the chlorination of 1-benzyluracil at the C6 position. This is a crucial step to introduce a leaving group for the subsequent amination. A common method involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol:
-
To a flask, add 1-benzyluracil (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 1-benzyl-6-chlorouracil.
Step 3: Synthesis of 6-Amino-1-benzyluracil
This step involves the nucleophilic substitution of the chlorine atom at the C6 position with an amino group.
Protocol:
-
Dissolve 1-benzyl-6-chlorouracil (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.
-
Saturate the solution with ammonia gas at 0 °C or use a concentrated aqueous or alcoholic solution of ammonia.
-
Heat the mixture in a sealed pressure vessel at a temperature typically ranging from 100 to 150 °C for several hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Treat the residue with water and collect the precipitated product by filtration.
-
Wash the product with water and dry to afford 6-amino-1-benzyluracil.
Step 4: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil
The introduction of a functional group at the C5 position is achieved through nitrosation using sodium nitrite in an acidic medium.
Protocol:
-
Suspend 6-amino-1-benzyluracil (1.0 eq) in water or a mixture of water and acetic acid.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate indicates product formation.
-
Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator to yield 6-amino-1-benzyl-5-nitrosouracil.
Step 5: Synthesis of 5,6-Diamino-1-benzyluracil
The nitroso group at the C5 position is reduced to an amino group to yield the diamino derivative.
Protocol:
-
Suspend 6-amino-1-benzyl-5-nitrosouracil (1.0 eq) in water or an aqueous ammonia solution.
-
Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (2-3 eq) portion-wise at room temperature. The color of the suspension should change, indicating the reduction.
-
Stir the mixture for 1-2 hours at room temperature.
-
Cool the reaction mixture in an ice bath to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5,6-diamino-1-benzyluracil.
Step 6: Synthesis of this compound
The final step is the selective methylation of the 5-amino group. Reductive amination using formaldehyde is a suitable method to achieve this.
Protocol:
-
Suspend 5,6-diamino-1-benzyluracil (1.0 eq) in a solvent such as methanol or water.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the Schiff base intermediate.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the careful addition of an acid (e.g., acetic acid or dilute HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the target compound, this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for transformations analogous to those described in the experimental protocols. These values are intended as a guide and may require optimization for the specific substrate.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylation | Uracil | Benzyl chloride, K₂CO₃ | DMF | 70 | 6 | ~80-90 |
| 2 | Chlorination | 1-Benzyluracil | POCl₃, N,N-dimethylaniline | Neat | Reflux | 4 | ~70-85 |
| 3 | Amination | 1-Benzyl-6-chlorouracil | NH₃ (aq. or gas) | Ethanol | 120 | 12 | ~60-75 |
| 4 | Nitrosation | 6-Amino-1-benzyluracil | NaNO₂, Acetic Acid | Water/AcOH | 0-5 | 2 | >90 |
| 5 | Reduction | 6-Amino-1-benzyl-5-nitrosouracil | Na₂S₂O₄ | Water/NH₃ | RT | 2 | ~80-95 |
| 6 | Reductive Amination | 5,6-Diamino-1-benzyluracil | HCHO, NaBH₄ | Methanol | 0-RT | 4 | ~50-70 |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental work for the synthesis of the target molecule.
Caption: General experimental workflow for the multi-step synthesis.
This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.
Technical Guide: 6-Amino-1-benzyl-5-methylaminouracil
IUPAC Name: 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uracil and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological processes. As a key component of ribonucleic acid (RNA), uracil's structure has served as a scaffold for the development of a wide array of therapeutic agents. Aminouracils, in particular, are versatile precursors in the synthesis of numerous fused heterocyclic systems, which have demonstrated significant potential in medicinal chemistry. These derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1]
The compound 6-Amino-1-benzyl-5-methylaminouracil belongs to this promising class of molecules. Its structure combines the uracil core with a benzyl group at the N1 position, an amino group at C6, and a methylamino group at C5. These substitutions are anticipated to modulate the molecule's physicochemical properties and its interactions with biological targets. The benzyl group can enhance lipophilicity and introduce potential π-stacking interactions, while the amino groups at positions 5 and 6 are key for forming hydrogen bonds and can act as nucleophiles in further chemical transformations.
This technical guide aims to provide a detailed overview of the proposed synthesis, potential biological relevance, and physicochemical properties of this compound, drawing insights from analogous compounds.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized starting from 6-amino-1-benzyluracil. The synthesis would likely proceed through nitrosation at the C5 position, followed by reduction to the 5-amino intermediate, and subsequent methylation.
Proposed Synthetic Workflow
Caption: A proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Analog-Based)
While a specific protocol for the target compound is unavailable, the following procedures for synthesizing related 5,6-diaminouracil derivatives can be adapted.
Step 1: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil (Adapted from general nitrosation procedures)
-
Suspend 6-amino-1-benzyluracil in a suitable solvent such as glacial acetic acid or a mixture of water and acid.
-
Cool the suspension in an ice bath to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 6-amino-1-benzyluracil. The reaction is typically accompanied by a color change, often to a deep red or purple, indicating the formation of the nitroso compound.
-
Continue stirring at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water and then with a solvent like ethanol to remove impurities.
-
Dry the product under vacuum to obtain 6-amino-1-benzyl-5-nitrosouracil.
Step 2: Synthesis of 5,6-Diamino-1-benzyluracil (Adapted from nitroso reduction protocols) [2]
-
Prepare a solution or suspension of 6-amino-1-benzyl-5-nitrosouracil in an aqueous medium, which may be made slightly basic with ammonia or another base to aid dissolution.
-
Heat the mixture gently (e.g., to 50-70 °C).
-
Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), portion-wise to the heated mixture. The disappearance of the characteristic color of the nitroso compound indicates the progress of the reduction.
-
After the addition is complete and the color has faded, continue heating and stirring for a short period (e.g., 30 minutes) to ensure complete reduction.
-
Cool the reaction mixture in an ice bath to precipitate the 5,6-diamino product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 5,6-diamino-1-benzyluracil.
Step 3: Synthesis of 6-Amino-1-benzyl-5-(methylamino)uracil (Proposed)
This step can be approached via two main strategies:
-
Reductive Amination:
-
Suspend 5,6-diamino-1-benzyluracil in a solvent like methanol.
-
Add an aqueous solution of formaldehyde (one equivalent).
-
Stir the mixture at room temperature for a period to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to proceed to completion, then quench any excess reducing agent carefully with an acid.
-
The product can be isolated by adjusting the pH to precipitate the compound, followed by filtration, washing, and drying.
-
-
Direct Methylation:
-
Protect the more nucleophilic 6-amino group of 5,6-diamino-1-benzyluracil if necessary.
-
React the (potentially protected) diamine with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.
-
Following the reaction, deprotect the 6-amino group if it was protected.
-
Purify the final product using techniques such as recrystallization or column chromatography.
-
Physicochemical and Spectroscopic Data of Analogous Compounds
No specific quantitative data for this compound has been reported. However, data for structurally related compounds can provide an estimation of the expected properties. The following table summarizes data for some relevant analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 6-Amino-1-benzyluracil | C₁₁H₁₁N₃O₂ | 217.22 | - | - |
| 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione[3] | C₁₉H₂₅N₅O₂ | 327.43 | 101-103 | IR (KBr, cm⁻¹): 3448.93 (N-H), 2952.93 (CH aromatic), 1698.40 (C=O), 1650.08 (C=C). ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.25–7.33 (m, 3H, Phenyl), 7.21–7.22 (m, 2H, Phenyl), 5.35 (s, 1H, uracil), 5.06 (s, 2H, uracil-CH₂), 3.30 (s, 3H, N-CH₃). |
| N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | C₁₄H₁₆N₄O₃ | 288.30 | 258-261 | ¹H NMR (500 MHz, DMSO-d₆) δ: 8.58 (s, 1H, CONH), 7.38–7.33 (m, 2H, Harom), 7.32–7.27 (m, 2H, Harom), 7.21 (tt, J = 6.4, 1.1 Hz, 1H, Harom), 6.54 (s, 2H, NH₂), 3.59 (s, 2H, CH₂), 3.31 (s, 3H, CH₃), 3.11 (s, 3H, CH₃). |
Potential Biological Activity and Applications
Derivatives of 5- and 6-aminouracil are known to be precursors for a variety of biologically active compounds.[1] They are often used in the synthesis of fused pyrimidine systems like purines, pteridines, and other pharmacologically relevant scaffolds.
-
Anticancer Activity: Many uracil derivatives function as antimetabolites, interfering with nucleic acid synthesis. The structural similarity of this compound to purine precursors suggests it could be investigated for its potential to inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase.[3]
-
Antiviral and Antimicrobial Activity: The pyrimidine core is present in numerous antiviral and antimicrobial drugs. Modifications at the N1, C5, and C6 positions can lead to compounds with potent inhibitory effects against various pathogens.[1]
-
Enzyme Inhibition: The substituted uracil scaffold can be designed to target specific enzyme active sites. For instance, related compounds have been explored as inhibitors of kinases and other enzymes.
The specific combination of substituents in this compound makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential.
Logical Relationships in Drug Discovery
The development of novel therapeutic agents from a lead compound like this compound typically follows a structured path.
Caption: A generalized workflow for the development of a novel therapeutic agent.
Conclusion
While this compound is not a widely characterized compound, its structural features place it within a class of molecules with significant therapeutic potential. This guide provides a framework for its synthesis and suggests potential areas of biological investigation based on the well-documented activities of related aminouracil derivatives. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity to unlock its full potential in the field of drug discovery.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Benzyl-Substituted Uracils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of benzyl-substituted uracils, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. This document details their anticancer and antiviral properties, supported by quantitative data, experimental methodologies, and mechanistic insights.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and have long been a scaffold of interest in drug discovery. The introduction of a benzyl group to the uracil ring system has been shown to significantly modulate the biological activity of these compounds, leading to the development of potent anticancer and antiviral agents. The lipophilic nature of the benzyl moiety can enhance cell membrane permeability and interactions with hydrophobic pockets of target enzymes. This guide explores the structure-activity relationships, mechanisms of action, and therapeutic potential of this promising class of molecules.
Anticancer Activity
Benzyl-substituted uracils have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Several studies have indicated that benzyl-substituted uracils can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This process is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, certain benzyl-substituted uracils have been found to cause cell cycle arrest, primarily at the G2/M phase. This arrest prevents cancer cells from entering mitosis and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). Inhibition of the cyclin B1/CDK1 complex prevents the G2 to M phase transition.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of representative benzyl-substituted uracil derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Quinoline-Uracil Hybrids
| Compound | R | R1 | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 32b | - | Benzyl | A549 | 49.13 ± 0.16 |
| 32b | - | Benzyl | MCF-7 | 60.31 |
| 32b | - | Benzyl | HepG-2 | 59.55 |
| 32c | Et | Benzyl | A549 | 54.00 |
| 32c | Et | Benzyl | MCF-7 | 64.19 |
| 32c | Et | Benzyl | HepG-2 | 92.68 |
| 32f | Me | Benzyl | A549 | 2.49 ± 0.15 |
| Doxorubicin | - | - | A549 | 43.11 ± 1.22 |
| Doxorubicin | - | - | MCF-7 | 9.93 ± 0.57 |
| Doxorubicin | - | - | HepG-2 | 35.5 ± 0.46 |
Data extracted from a study on quinoline-bisuracil hybrids, where R and R1 represent substituents on the quinoline and uracil moieties, respectively.[1]
Table 2: Antiproliferative Activity of Uracil-Thiazole Hybrids
| Compound | R | R1 | Target | IC50 (nM) |
|---|---|---|---|---|
| 19j | Benzyl | Me | EGFR | 87 ± 05 |
| Erlotinib | - | - | EGFR | 80 ± 05 |
Data from a study on uracil-thiazole hybrids as EGFR inhibitors.[1]
Antiviral Activity
Benzyl-substituted uracils have shown notable efficacy against various viruses, particularly the Human Immunodeficiency Virus Type 1 (HIV-1).
Inhibition of HIV-1 Reverse Transcriptase
A primary mechanism of anti-HIV-1 activity for many benzyl-substituted uracils is the non-nucleoside inhibition of the viral enzyme, reverse transcriptase (RT). These compounds bind to an allosteric site on the RT, known as the non-nucleoside binding pocket (NNBP), which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle.
Quantitative Antiviral Activity Data
The following table presents the anti-HIV-1 activity of several 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives.
Table 3: Anti-HIV-1 Activity of 6-Substituted 1-Benzyl-3-(3,5-dimethylbenzyl)uracils
| Compound | 6-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| AzBBU | Azido | 0.067 | 46 | 685 |
| AmBBU | Amino | 0.069 | 45.6 | 661 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.[2]
Enzyme Inhibition
Beyond HIV-1 reverse transcriptase, benzyl-substituted uracils have been investigated as inhibitors of other enzymes, such as thymidine phosphorylase.
Inhibition of Thymidine Phosphorylase
Thymidine phosphorylase (TP) is an enzyme that plays a role in angiogenesis and is overexpressed in many tumors. Inhibitors of TP can therefore have anti-angiogenic and anticancer effects. Certain uracil derivatives, including those with benzyl substitutions, have been shown to be competitive inhibitors of TP.
Quantitative Enzyme Inhibition Data
Table 4: Inhibition of Thymidine Phosphorylase by a Uracil Analog
| Compound | Inhibition Type | Ki (nM) |
|---|---|---|
| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Competitive | 165 |
Data from a study on 6-substituted uracil analogs as TP inhibitors.[3]
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of benzyl-substituted uracils.
Synthesis of Benzyl-Substituted Uracils
A general synthetic route to 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives is outlined below. This typically involves a multi-step process starting from a substituted uracil.
References
Spectroscopic and Synthetic Profile of 6-Amino-1-benzyl-5-methylaminouracil and Related Derivatives: A Technical Guide
Introduction
Synthetic Pathways
The synthesis of 6-Amino-1-benzyl-5-methylaminouracil can be envisioned through a multi-step process, likely commencing from a commercially available or readily synthesized uracil precursor. A plausible synthetic route involves the benzylation of the N1 position of a suitable uracil derivative, followed by the introduction of amino functionalities at the C5 and C6 positions.
A general approach to substituted aminouracils often starts with a halogenated uracil, such as 6-chlorouracil. The chlorine atom at the C6 position is susceptible to nucleophilic substitution by amines. For instance, 1-benzyl-6-chlorouracil can be reacted with methylamine to yield 1-benzyl-6-methylaminouracil.[4] Subsequent functionalization at the C5 position, often through nitrosation followed by reduction, can introduce the second amino group.
Below is a conceptual workflow for the synthesis of the target compound.
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocols
While a specific protocol for the target compound is not available, the following are representative experimental procedures for the synthesis of key intermediates and related compounds.
Synthesis of 1-Benzyl-6-methylaminouracil [4]
A mixture of 1-benzyl-6-chlorouracil (25 mmol) and ethanolic methylamine (40%, 10 ml) is heated. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol to yield 1-benzyl-6-methylaminouracil.
General Procedure for Nitrosation of 6-Aminouracils [4]
A suspension of the 6-aminouracil derivative in water containing acetic acid is treated with an aqueous solution of sodium nitrite at room temperature. The resulting nitroso derivative is then collected by filtration.
General Procedure for Reduction of 5-Nitroso-6-aminouracils
The 5-nitroso-6-aminouracil derivative is suspended in a suitable solvent (e.g., water or ethanol) and treated with a reducing agent such as sodium dithionite (Na₂S₂O₄). The reaction mixture is typically heated to facilitate the reduction to the corresponding 5,6-diaminouracil. The product can then be isolated by filtration upon cooling.
Spectroscopic Data of Related Compounds
Due to the absence of direct spectroscopic data for this compound, this section presents data for structurally similar compounds to provide a basis for spectral prediction.
Table 1: ¹H NMR Data of Related Aminouracil Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Benzyl-6-methylaminouracil [4] | - | 10.58 (s, 1H, NH(3)), 7.29 (m, 3H, Ar-H), 7.15 (m, 2H, Ar-H), 6.84 (q, 1H, J=5.5 Hz, NH(6)), 5.03 (s, 2H, CH₂), 4.48 (s, 1H, CH(5)), 2.60 (d, 3H, J=5.5 Hz, CH₃(6)) |
| 6-(4-aminopiperidin-1-yl)−1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione [5] | CDCl₃ | 7.25–7.33 (m, 3H, Phenyl), 7.21–7.22 (m, 2H, Phenyl), 5.35 (s, 1H, uracil), 5.06 (s, 2H, uracil-CH₂), 3.30 (s, 3H, N-CH₃), 3.16 (d, 2H, J=8 Hz, NH₂), 3.04 (s, 1H, aliphatic), 2.64–2.77 (m, 2H, aliphatic), 1.96 (d, 2H, J=8 Hz, aliphatic), 1.59–1.62 (m, 1H, aliphatic), 1.27–1.30 (m, 2H, aliphatic), 0.84–0.90 (m, 1H, aliphatic) |
| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | DMSO-d₆ | 10.59 (s, 1H, N3-H), 8.83 (s, 1H, CONH), 7.99 (d, J=7.8 Hz, 2H, Harom), 7.54 (t, J=6.8 Hz, 1H, Harom), 7.48 (q, J=7.9, 7.3 Hz, 2H, Harom), 6.65 (s, 2H, NH₂), 3.27 (s, 3H, CH₃) |
Table 2: ¹³C NMR Data of Related Aminouracil Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-(4-aminopiperidin-1-yl)−1-(3-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione [5] | CDCl₃ | 170.01, 166.94, 162.15, 160.21, 152.20, 137.50, 128.39, 127.02, 126.45, 88.52, 50.82, 23.20, 22.37, 13.86, 10.75 |
| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | DMSO | 166.6 (CON), 160.0 (C6), 153.7 (CO), 150.4 (CO), 134.7 (Carom), 131.2 (Carom), 128.1 (2C, Carom), 128.1(2C, Carom), 87.8 (C5), 29.2 (CH₃) |
Table 3: Mass Spectrometry and IR Data of Related Aminouracil Derivatives
| Compound | MS (m/z) | IR (cm⁻¹) |
| 6-(4-aminopiperidin-1-yl)−1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione [5] | - | 3448.93 (N-H), 2952.93 (CH aromatic), 1698.40 (C=O), 1650.08 (C=C), 1446.82 (C-O), 1376.64 (C-N) |
| 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | - | 3479 (N-OH), 3338, 3251 (NH₂ & NH), 3077 (CH arom.), 2979, 2804 (CH aliph.), 1690, 1638 (2 C=O), 751 (o-substituted phenyl) |
Predicted Spectroscopic Features of this compound
Based on the data from related compounds, the following spectroscopic characteristics can be anticipated for the target molecule:
-
¹H NMR:
-
Signals for the benzyl group protons: aromatic protons typically in the 7.2-7.4 ppm region and a singlet for the benzylic CH₂ protons around 5.0 ppm.
-
Singlets for the NH₂ protons at C6 and the NH proton of the methylamino group at C5. The chemical shifts of these protons can be broad and vary with solvent and concentration.
-
A singlet for the methyl group protons of the methylamino group.
-
A singlet for the N3-H proton of the uracil ring, likely downfield.
-
-
¹³C NMR:
-
Signals for the two carbonyl carbons (C2 and C4) of the uracil ring.
-
Signals for the C5 and C6 carbons, with their chemical shifts influenced by the attached amino and methylamino groups.
-
Signals for the carbons of the benzyl group.
-
A signal for the methyl carbon of the methylamino group.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₄O₂).
-
IR Spectroscopy:
-
Stretching vibrations for the N-H bonds of the amino and methylamino groups in the 3200-3500 cm⁻¹ region.
-
Stretching vibrations for the C=O groups of the uracil ring around 1650-1700 cm⁻¹.
-
Bands corresponding to the aromatic C-H and C=C stretching of the benzyl group.
-
Biological Activities and Potential Signaling Pathways
Aminouracil derivatives have been reported to exhibit a wide range of biological activities.[1] These include anticancer, antiviral, antimicrobial, and anti-Alzheimer properties.[1][3] The mechanism of action for many of these compounds involves interaction with key biological macromolecules. For instance, some derivatives have been shown to intercalate with DNA, leading to cytotoxic effects against cancer cells.[2] Others may act as inhibitors of specific enzymes.
The diagram below illustrates the general landscape of biological targets for aminouracil derivatives.
Caption: Potential biological activities and targets of aminouracil derivatives.
While direct experimental spectroscopic data for this compound remains elusive in the reviewed literature, a comprehensive understanding of its likely chemical and physical properties can be inferred from the analysis of closely related compounds. The synthetic strategies and spectroscopic data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis, characterization, and biological evaluation of this and other novel aminouracil derivatives. Further empirical studies are necessary to fully elucidate the spectroscopic and biological profile of the target compound.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminouracil derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to the nucleobase uracil allows them to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] The precise three-dimensional arrangement of atoms within the crystal lattice of these derivatives is paramount, as it governs their physicochemical properties, such as solubility and stability, and dictates their interaction with biological macromolecules. This technical guide provides an in-depth exploration of the crystal structure of aminouracil derivatives, detailing the experimental protocols for their characterization and presenting key structural data. Furthermore, it elucidates the molecular mechanisms of action for selected derivatives, offering insights for the rational design of novel therapeutic agents.
Experimental Protocols
The determination of the crystal structure of aminouracil derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The following protocols are representative of the methodologies employed in the field.
Synthesis and Crystallization of Aminouracil Derivatives
A general procedure for the synthesis of 6-aminouracil derivatives involves the reaction of a starting aminouracil compound with various reagents to introduce substituents at different positions of the uracil ring. For instance, the synthesis of 1,3-dimethyl-6-aminouracil derivatives can be achieved through reactions with isatin derivatives, ninhydrin, or acenaphthoquinone under classical or microwave-assisted solvent-free conditions.[4]
Example Synthesis of a 1,3-Dimethyl-6-aminouracil Derivative:
A mixture of 1,3-dimethyl-6-aminouracil and an appropriate aldehyde or ketone is refluxed in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a catalyst like piperidine.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.
Crystallization for Single-Crystal X-ray Diffraction:
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound. Common solvents for crystallization include methanol, ethanol, DMF, or mixtures thereof.[5][6] The purified derivative is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to room temperature. The resulting crystals are then carefully harvested for analysis.[6]
Single-Crystal X-ray Diffraction and Structure Refinement
The determination of the three-dimensional atomic arrangement of the aminouracil derivatives is achieved through single-crystal X-ray diffraction.
Data Collection:
A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature, often 100 K or 298 K, using monochromatic X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The data are typically collected as a series of frames by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6] The final structural model is validated using software tools to ensure its quality and accuracy.
The following diagram illustrates the general workflow for determining the crystal structure of aminouracil derivatives.
Crystal Structure Data of Aminouracil Derivatives
The crystal structures of several aminouracil derivatives have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. The following tables summarize the crystallographic data for selected compounds.
Table 1: Crystallographic Data for 5-Aminouracil and a 1,3-Dimethyl-6-aminouracil Derivative.
| Parameter | 5-Aminouracil (AUr)[1] | 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate[7] |
| Formula | C₄H₅N₃O₂ | C₉H₁₄N₄O₂·2H₂O |
| Formula Weight | 127.10 | 246.27 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 13.593(3) | 8.356(1) |
| b (Å) | 3.829(1) | 17.062(2) |
| c (Å) | 9.918(2) | 8.636(1) |
| α (°) | 90 | 90 |
| β (°) | 90 | 102.34(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 516.1(2) | 1199.5(2) |
| Z | 4 | 4 |
| Temperature (K) | 100(2) | 294(2) |
| Calculated Density (g/cm³) | 1.637 | 1.364 |
| R-factor (%) | 5.2 | 5.2 |
Table 2: Selected Bond Lengths and Angles for 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. [7]
| Bond | Length (Å) | Angle | Degree (°) |
| N(1)-C(2) | 1.383(2) | C(6)-N(1)-C(2) | 124.9(1) |
| N(1)-C(6) | 1.341(2) | C(2)-N(3)-C(4) | 126.1(1) |
| C(2)-O(2) | 1.218(2) | N(1)-C(2)-N(3) | 115.3(1) |
| C(2)-N(3) | 1.385(2) | N(1)-C(6)-C(5) | 115.8(1) |
| N(3)-C(4) | 1.391(2) | C(5)-C(4)-N(3) | 116.8(1) |
| C(4)-O(4) | 1.222(2) | O(4)-C(4)-N(3) | 121.3(1) |
| C(4)-C(5) | 1.442(2) | C(6)-C(5)-C(4) | 120.9(1) |
| C(5)-C(6) | 1.353(2) | N(7)-C(6)-C(5) | 123.4(1) |
| C(6)-N(7) | 1.372(2) | C(8)-N(7)-C(6) | 121.5(1) |
Biological Activity and Signaling Pathways
Aminouracil derivatives exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. Their mechanism of action often involves interference with fundamental cellular processes such as DNA replication and apoptosis.
Antimicrobial Activity: Inhibition of DNA Polymerase IIIC
Certain 6-anilinouracil derivatives have been identified as potent and selective inhibitors of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria.[8][9][10] These compounds act as structural mimics of dGTP, one of the building blocks of DNA.[10] The uracil ring of the inhibitor forms hydrogen bonds with the template DNA strand, while the anilino substituent interacts with a specific pocket in the Pol IIIC enzyme, leading to the formation of a stable, inactive ternary complex of the enzyme, DNA, and the inhibitor.[10] This inhibition of DNA replication ultimately halts bacterial growth.
The following diagram illustrates the inhibitory mechanism of 6-anilinouracils on bacterial DNA polymerase IIIC.
Anticancer Activity: Induction of Apoptosis
Several aminouracil derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis, or programmed cell death.[2][11] For example, certain 1,3,4-oxadiazole derivatives of aminouracil have been shown to induce apoptosis in breast cancer (MCF-7) cells.[11] The mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the upregulation of the pro-apoptotic protein Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[11] The decrease in Bcl-2 allows for the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death.
The diagram below outlines the induction of apoptosis via the intrinsic pathway by certain aminouracil derivatives.
Conclusion
The crystal structure of aminouracil derivatives provides a fundamental understanding of their solid-state properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with an elucidation of their mechanisms of action, offers a powerful platform for the structure-based design of new and more effective therapeutic agents. The ability of these compounds to selectively inhibit bacterial enzymes like DNA polymerase IIIC and to induce apoptosis in cancer cells highlights their potential in addressing critical unmet medical needs. Future research in this area will likely focus on the synthesis of novel derivatives with optimized pharmacological profiles and a deeper exploration of their interactions with biological targets at the atomic level.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determining the Solubility of 6-Amino-1-benzyl-5-methylaminouracil in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development. This guide addresses the solubility of 6-Amino-1-benzyl-5-methylaminouracil in organic solvents. Currently, there is a lack of specific quantitative solubility data for this compound in publicly available literature. Therefore, this document provides a comprehensive framework for researchers to systematically determine and report this essential data. It includes a detailed experimental protocol for the widely accepted shake-flask equilibrium solubility method, a template for data presentation, and a visual workflow to guide the experimental process.
Data Presentation: A Framework for Recording Solubility
To ensure consistency and comparability of solubility data, it is crucial to record experimental findings in a structured manner. The following table serves as a template for documenting the solubility of this compound in various organic solvents at different temperatures.
Table 1: Solubility Data Template for this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| e.g., Ethanol | 25 | HPLC | |||
| e.g., Methanol | 25 | HPLC | |||
| e.g., Acetone | 25 | HPLC | |||
| e.g., Dichloromethane | 25 | HPLC | |||
| e.g., DMSO | 25 | HPLC | |||
| e.g., Ethyl Acetate | 25 | HPLC |
Experimental Protocol: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1][3][4]
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
Step 1: Preparation of the Slurry
-
Add an excess amount of solid this compound to a vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.[1][5]
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the slurries at a constant speed. The agitation ensures continuous mixing and facilitates the dissolution process.
-
Allow the mixture to equilibrate for a predetermined period. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1][6]
Step 3: Sample Collection and Preparation
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[3] This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC calibration curve).
Step 4: Quantification by HPLC
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.[3]
-
Inject the diluted sample solution into the HPLC system under the same conditions as the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of the compound in the saturated solution by multiplying the determined concentration by the dilution factor.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
References
In Vitro Profile of 6-Substituted 1-Benzyluracil Derivatives: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the in vitro studies of 6-substituted 1-benzyluracil derivatives, a class of compounds with demonstrated potential in anticancer research. Due to a lack of specific published in vitro data for 6-Amino-1-benzyl-5-methylaminouracil, this document focuses on a closely related and well-characterized series of compounds: 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives . The data and methodologies presented herein are derived from studies on these analogs and are intended to provide a representative understanding of the potential biological activity and experimental approaches relevant to this class of molecules.
Core Focus: Anticancer Activity and Thymidylate Synthase Inhibition
The primary therapeutic potential of the analyzed 1-benzyluracil derivatives lies in their cytotoxic effects against cancer cell lines. The proposed mechanism of action for these compounds is the inhibition of thymidylate synthase (TS), a crucial enzyme involved in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1]
Quantitative Data Summary
The cytotoxic activity of a series of ten novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives (compounds 5a-5j) was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Cisplatin and 5-Fluorouracil (5-FU) were used as positive controls.[1]
| Compound | Modification on Benzyl Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 5a | Unsubstituted | 25.30 ± 2.10 | 35.80 ± 1.50 |
| 5b | 3-Methyl | 14.15 ± 0.95 | 31.75 ± 2.45 |
| 5c | 3-Chloro | 28.90 ± 3.10 | 42.10 ± 3.50 |
| 5d | 3-Nitro | > 50 | > 50 |
| 5e | 3-(Trifluoromethyl) | 17.55 ± 1.25 | 29.45 ± 2.15 |
| 5f | 4-Methyl | 35.60 ± 2.80 | 48.20 ± 4.10 |
| 5g | 4-Fluoro | 22.40 ± 1.80 | 28.70 ± 2.30 |
| 5h | 4-Chloro | 16.50 ± 4.90 | 15.70 ± 0.28 |
| 5i | 4-Bromo | 20.10 ± 1.50 | 25.90 ± 2.00 |
| 5j | 4-Cyano | 29.80 ± 2.40 | 38.60 ± 3.10 |
| Cisplatin | - | 8.50 ± 0.70 | 10.20 ± 0.90 |
| 5-FU | - | 11.79 | 10.32 |
Table 1: Cytotoxic Activity of 1-Benzyluracil Derivatives. [1]
Compound 5h emerged as a particularly promising candidate, demonstrating potent and balanced cytotoxicity against both cell lines.[1] Further investigation revealed that compound 5h induces apoptosis in a dose-dependent manner and causes cell cycle arrest in the S-phase.[1]
Experimental Protocols
Synthesis of 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives
The synthesis of the target compounds is a two-step process.[1]
Step 1: Benzylation of 3-Methyl-6-chlorouracil
-
To a solution of 3-Methyl-6-chlorouracil (1 mmol) in tetrahydrofuran (THF), add the appropriately substituted benzyl bromide (1.2 mmol).
-
Add diisopropylethylamine (DIPEA, 2 mmol) to the mixture.
-
Stir the reaction mixture at 40°C for 6 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the benzylated uracil intermediate, which can be used in the next step without further purification.[1]
Step 2: Nucleophilic Substitution with 4-aminopiperidine
-
To the benzylated uracil intermediate from Step 1, add 4-aminopiperidine.
-
Add sodium hydrogen carbonate (NaHCO3) and reflux the mixture in isopropanol (i-PrOH) for 24 hours.[1]
-
After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
References
Methodological & Application
Application of Aminouracils in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
Aminouracil derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural resemblance to endogenous pyrimidines allows them to interact with a variety of biological targets, leading to their investigation as potential therapeutic agents for a range of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of aminouracils. The applications span across oncology, virology, microbiology, and anti-inflammatory research.
Anticancer Applications
Aminouracil derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro and in vivo anticancer activities of selected aminouracil derivatives.
| Compound/Derivative | Cancer Model | Activity Metric | Value | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anti-HIV Activity | IC50 | 2.3 µM | [1] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anti-HIV Activity | IC50 | 12 µM | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | % T/C | 124 | [2] |
| 3a | A549 (Lung Carcinoma) | IC50 | 5.988 ± 0.12 µM | [3] |
| 3d | MCF-7 (Breast Cancer) | IC50 | 43.4 µM | [3] |
| 4d | MCF-7 (Breast Cancer) | IC50 | 39.0 µM | [3] |
| 3d | MDA-MB-231 (Breast Cancer) | IC50 | 35.9 µM | [3] |
| 4d | MDA-MB-231 (Breast Cancer) | IC50 | 35.1 µM | [3] |
Signaling Pathways in Anticancer Activity
Aminouracil derivatives often exert their anticancer effects by modulating critical signaling pathways that are dysregulated in cancer. Two prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis.[4] Some aminouracil derivatives act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking its activation.[5][]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers. Certain aminouracil derivatives have been shown to inhibit components of this pathway, such as PI3K or mTOR, leading to the suppression of tumor growth.[9]
Experimental Protocols: Anticancer Activity
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][10][11]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Aminouracil derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the aminouracil derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.[10]
-
Add 28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate with shaking for 15 minutes at 37°C.[10]
-
Measure the absorbance at 492 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability and determine the IC50 value.
Antiviral Applications
Aminouracil derivatives have demonstrated notable activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).
Quantitative Data: Antiviral Activity
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | HIV | IC50 | 2.3 µM | [1] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | HIV | IC50 | 12 µM | [1] |
| Compound 875 | SARS-CoV-2 (Delta) | IC50 | 13.3 µM | [12] |
| Compound 611 | SARS-CoV-2 (Delta) | IC50 | 49.97 µM | [12] |
Experimental Workflow: Antiviral Screening
The following workflow outlines the general steps for screening aminouracil derivatives for antiviral activity.
Antimicrobial Applications
Certain aminouracil derivatives exhibit inhibitory effects against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | Bacillus cereus | MIC | 32 | [1] |
| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | Bacillus cereus | MLC | 64 | [1] |
| Gentamicin (Reference) | Bacillus cereus | MIC | 64 | [1] |
| Gentamicin (Reference) | Bacillus cereus | MLC | 128 | [1] |
Anti-inflammatory Applications
Aminouracil derivatives have been investigated for their potential to alleviate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Various | COX-2 | IC50 | Varies | [13] |
Experimental Protocols: Anti-inflammatory Activity
COX Inhibitor Screening Assay (Colorimetric)
This assay measures the peroxidase activity of COX-1 and COX-2 to screen for potential inhibitors.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Aminouracil derivative stock solution (in DMSO)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare dilutions of the aminouracil derivative in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the diluted inhibitor solution.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells. Include a control without the enzyme.
-
Pre-incubate the plate at 25°C for a specified time (e.g., 10 minutes).
-
Add the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately read the absorbance at 590 nm in kinetic mode for 2-5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the aminouracil derivative to determine the IC50 value.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always adhere to laboratory safety guidelines and proper handling of chemicals and biological materials.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. atcc.org [atcc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Aminouracil Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminouracil derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as anticancer agents.[1] As analogues of the pyrimidine nucleobase uracil, these compounds can interfere with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells.[2] 5-Fluorouracil (5-FU), a structurally related compound, is a widely used chemotherapeutic agent, and its mechanisms of action and resistance have been extensively studied.[2][3] Understanding the cytotoxic effects of novel aminouracil derivatives is a critical step in the drug discovery and development process.
This document provides detailed application notes and standardized protocols for a panel of common cell-based assays to evaluate the cytotoxicity of aminouracil compounds. These assays include methods to assess cell viability and proliferation (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V assay).
Data Presentation: Quantitative Analysis of Aminouracil Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[4][5] The following tables summarize the IC50 values for various aminouracil derivatives and the related compound 5-fluorouracil (5-FU) against a panel of human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HCT116 | Colorectal Carcinoma | 11.3 | 72 | MTT |
| HT29 | Colorectal Carcinoma | 11.25 | 120 | Not Specified |
| SW480 | Colorectal Carcinoma | >200 (less sensitive) | 72 | MTT |
| SW620 | Colorectal Carcinoma | Moderately Sensitive | 72 | MTT |
| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | Not Specified |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time | 24-72 | WST-8 & RTCA |
Data compiled from multiple sources.[4][6][7][8][9]
Table 2: IC50 Values of 6-Aminouracil Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione | PC3 | Prostate Cancer | 7.02 |
| 6-(Furan-2-ylmethyleneamino)pyrimidine-2,4(1H,3H)-dione | PC3 | Prostate Cancer | >100 |
| 6-chloroacetylaminouracil | PC3 | Prostate Cancer | 21.21 |
| 1-methyl-6-aminouracil | Fetal Calf Lung Cells | Normal | >10,000 |
| 3-methyl-6-cyclopropyluracil | Fetal Calf Lung Cells | Normal | >10,000 |
| 1-butyl-6-methyluracil | Fetal Calf Lung Cells | Normal | >10,000 |
Data compiled from multiple sources.[1]
Table 3: IC50 Values of 5-Aminouracil Derivatives in Human Cancer Cell Lines
| Compound Derivative Class | Cell Line(s) | IC50 Range (µM) |
| Thiazolidin-4-ones derived from 5-aminouracil | A549, MCF-7, Panc-1, HT-29 | 0.9 - 1.7 |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not Specified (Anti-HIV activity) | 2.3 |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not Specified (Anti-HIV activity) | 12 |
Data compiled from a review of 5- and 6-aminouracil derivatives.[5]
Signaling Pathways in Aminouracil-Induced Cytotoxicity
The cytotoxic effects of aminouracil derivatives, particularly the well-studied 5-fluorouracil, are mediated through the induction of apoptosis, or programmed cell death.[3][10] The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[4][11]
Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage caused by the incorporation of aminouracil metabolites into the DNA.[2] This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria.[4][11] Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[4]
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[11] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[12] Activated caspase-8 can then directly activate executioner caspases.
The tumor suppressor protein p53 plays a crucial role in mediating 5-FU-induced apoptosis by upregulating pro-apoptotic proteins and facilitating the activation of both intrinsic and extrinsic pathways.[2][12]
Experimental Protocols
The following section provides detailed protocols for three standard cell-based assays to assess the cytotoxicity of aminouracil derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[15]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm[13]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the aminouracil compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[19]
Materials:
-
96-well flat-bottom sterile microplates
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (e.g., 1% Triton X-100)
-
Stop solution (often included in the kit)
-
Complete cell culture medium
-
Microplate reader capable of measuring absorbance at ~490 nm[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release (Vehicle Control): Cells treated with the vehicle used to dissolve the aminouracil compounds.
-
Maximum LDH Release (Positive Control): Cells treated with lysis solution (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[20]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at ~490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
- 1. jppres.com [jppres.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. ijpsr.com [ijpsr.com]
- 10. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 12. oncotarget.com [oncotarget.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
"protocol for assessing antiviral activity of uracil derivatives"
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the antiviral activity of uracil derivatives. Uracil and its derivatives are notable pharmacophores that have shown potential in treating various viral infections.[1][2] The methodologies outlined below are broadly applicable for screening and characterizing the antiviral properties of these compounds against a range of viruses.
The primary goal in antiviral drug development is to identify compounds that selectively inhibit viral replication without harming the host cell.[3] This protocol details essential cell-based assays to determine a compound's efficacy and toxicity, including the Plaque Reduction Assay, Cytopathic Effect (CPE) Inhibition Assay, and Virus Yield Reduction Assay.[4][5]
Key Parameters in Antiviral Assessment
The antiviral activity and cytotoxicity of a compound are quantified by several key parameters:
-
50% Effective Concentration (EC50): The concentration of the compound that inhibits viral activity by 50%.[5][6]
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that causes a 50% reduction in the viability of host cells.[5][6]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for the virus over the host cell, signifying a better therapeutic window.[5]
Data Presentation
All quantitative data from the antiviral and cytotoxicity assays should be summarized in a structured table for clear comparison and analysis.
Table 1: Antiviral Activity and Cytotoxicity of a Hypothetical Uracil Derivative (Compound U-X)
| Virus Strain | Host Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.75 | >100 | >133 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 1.2 | >100 | >83 |
| SARS-CoV-2 | Vero E6 | Virus Yield Reduction | 0.5 | >100 | >200 |
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
Principle: This assay determines the concentration of the uracil derivative that is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death. A common method is the MTS or MTT assay, which measures cell viability.
Protocol:
-
Cell Seeding: Seed host cells (e.g., MDCK, Vero, Vero E6) into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of the uracil derivative in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the different concentrations of the compound. Include a "cells only" control with fresh medium and a "vehicle" control if the compound is dissolved in a solvent like DMSO.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (EC50 Determination)
Principle: This is a classic assay for quantifying infectious virus titers and evaluating the inhibitory effect of antiviral compounds.[5] It measures the reduction in the number of viral plaques in the presence of the compound.[5]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[5]
-
Virus Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours to allow for viral attachment.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of the uracil derivative. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[5]
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.
-
Plaque Visualization: Remove the overlay and fix the cells (e.g., with 4% paraformaldehyde). Stain the cells with a solution like crystal violet to visualize the plaques.[4]
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the plaque number by 50% compared to the untreated control.
Cytopathic Effect (CPE) Inhibition Assay (EC50 Determination)
Principle: This assay is suitable for viruses that cause visible damage to host cells (cytopathic effect). The ability of a compound to protect cells from virus-induced CPE is measured.[4]
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Infection and Treatment: Pre-treat the cells with different concentrations of the uracil derivative for a set period. Then, infect the cells with the virus. Alternatively, the compound and virus can be added simultaneously.
-
Incubation: Incubate the plate for several days until CPE is clearly visible in the untreated, infected control wells.
-
CPE Assessment: The CPE can be assessed qualitatively by microscopy. For quantitative analysis, cell viability can be measured using reagents like MTS or MTT.
-
Data Analysis: The EC50 is the compound concentration that results in a 50% protection of the cells from virus-induced death.[7]
Virus Yield Reduction Assay (EC50 Determination)
Principle: This assay directly measures the amount of infectious virus produced in the presence of the compound. It confirms that the compound has a direct effect on viral replication.[4]
Protocol:
-
Cell Seeding and Infection: Seed host cells and infect them with the virus as described in the plaque reduction assay.
-
Compound Treatment: After viral adsorption, wash the cells and add a maintenance medium containing different concentrations of the uracil derivative.
-
Incubation: Incubate the cultures for a period equivalent to one or two viral replication cycles.
-
Virus Quantification: Collect the cell culture supernatant. The amount of infectious virus in the supernatant is quantified by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[8] Viral RNA can also be quantified using qRT-PCR.[4]
-
Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Visualization of Experimental Workflow and Viral Life Cycle
To better illustrate the experimental process and the potential targets for antiviral action, the following diagrams are provided.
Caption: Workflow for antiviral activity assessment.
Caption: Viral life cycle stages as drug targets.
Mechanism of Action Studies
To understand how the uracil derivatives inhibit viral replication, further studies can be conducted. A time-of-addition assay can help determine which stage of the viral life cycle is affected.[4] In this assay, the compound is added at different time points before, during, and after viral infection. By observing when the compound loses its antiviral efficacy, the targeted stage (e.g., entry, replication, or release) can be inferred.[4] For instance, some non-nucleoside uracil derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.[9]
References
- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fused Heterocyclic Compounds from 6-Aminouracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminouracil is a versatile and privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique chemical nature, possessing both nucleophilic and electrophilic characteristics, makes it an ideal starting material for the synthesis of a diverse array of fused heterocyclic compounds.[1] These resulting fused systems, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-b]quinolines, and pyrrolo[2,3-d]pyrimidines, are of significant interest due to their wide range of pharmacological and biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic compounds derived from 6-aminouracil, with a focus on multicomponent reactions (MCRs) which offer advantages in terms of efficiency and atom economy.[4][5]
Key Synthetic Strategies
The synthesis of fused heterocycles from 6-aminouracil predominantly involves condensation and cyclization reactions. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have emerged as a powerful and green strategy for generating molecular diversity.[1][4]
A general workflow for these syntheses is outlined below:
Caption: General workflow for multicomponent synthesis of fused heterocycles.
I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a prominent class of fused heterocycles synthesized from 6-aminouracil, known for their diverse biological activities.[6][7][8] A common and efficient method for their synthesis is a three-component reaction involving a 6-aminouracil derivative, an aromatic aldehyde, and an active methylene compound like malononitrile.[1]
Application Note:
This protocol describes the synthesis of various pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives via a one-pot, three-component reaction. The use of different catalysts and solvent systems can be employed to optimize reaction yields and conditions, including green chemistry approaches.[1]
Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines[1]
Materials:
-
6-Aminouracil or its N-substituted derivatives (e.g., 1,3-dimethyl-6-aminouracil)
-
Aromatic aldehydes
-
Malononitrile
-
Solvent (e.g., Ethanol:Water (1:1), Glycerol:Water, DMF)[1][9]
Procedure:
-
In a round-bottom flask, combine 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (e.g., urea, 10 mol%).
-
Add the chosen solvent (e.g., 10 mL of Ethanol:Water 1:1).
-
Stir the reaction mixture at the specified temperature (e.g., 60-95 °C) for the required time (as indicated in the table below).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is typically collected by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Reaction Data:
| Entry | Aldehyde (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Me-C6H4 | Urea | EtOH:H2O | 60 | 2 | 85 | [1] |
| 2 | 4-Cl-C6H4 | Urea | EtOH:H2O | 60 | 2.5 | 82 | [1] |
| 3 | 4-NO2-C6H4 | Glycerol:H2O | 95 | 1 | 96 | [1] | |
| 4 | 2-Cl-C6H4 | Mn-ZIF-8@ZnTiO3 | EtOH:H2O | 70 | 0.5 | 95 | [1] |
| 5 | Phenyl | nano-MgO | Water | Reflux | 1.5 | 92 | [6] |
digraph "Pyrido[2,3-d]pyrimidine Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"6-Aminouracil" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic Aldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Malononitrile" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Reaction_Mixture" [label="Reaction Mixture\n(Catalyst, Solvent)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; "Heating" [label="Heating", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrido[2,3-d]pyrimidine" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"6-Aminouracil" -> "Reaction_Mixture"; "Aromatic Aldehyde" -> "Reaction_Mixture"; "Malononitrile" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Heating"; "Heating" -> "Pyrido[2,3-d]pyrimidine"; }
Caption: Synthesis of Pyrido[2,3-d]pyrimidines via MCR.
II. Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Pyrimido[4,5-b]quinolines represent another important class of fused heterocycles derived from 6-aminouracil, with applications in drug discovery.[10][11][12] Their synthesis can also be achieved through a one-pot, three-component reaction, often involving a cyclic 1,3-dicarbonyl compound like dimedone.
Application Note:
This protocol details the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives. The choice of catalyst and reaction conditions can significantly influence the efficiency of this transformation.[1]
Experimental Protocol: Three-Component Synthesis of Pyrimido[4,5-b]quinolines[1]
Materials:
-
6-Aminouracil or its N-substituted derivatives
-
Aromatic aldehydes
-
Dimedone
-
Catalyst (e.g., MIL-125(Ti)–N(CH2PO3H2)2, Fe3O4@nano-cellulose/Ti(IV))[1]
-
Solvent (e.g., DMF, Water)
Procedure:
-
To a mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) in the appropriate solvent (e.g., 5 mL of DMF), add the catalyst (e.g., MIL-125(Ti)–N(CH2PO3H2)2, 5 mol%).
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) with stirring for the designated time.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield the pure pyrimido[4,5-b]quinoline derivative.
Reaction Data:
| Entry | Aldehyde (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Cl-C6H4 | MIL-125(Ti)–N(CH2PO3H2)2 | DMF | 100 | 2 | 93 | [1] |
| 2 | 4-MeO-C6H4 | MIL-125(Ti)–N(CH2PO3H2)2 | DMF | 100 | 2.5 | 90 | [1] |
| 3 | Phenyl | Fe3O4@nano-cellulose/Ti(IV) | H2O | 70 | 0.5 | 95 | [1] |
| 4 | 4-NO2-C6H4 | Fe3O4@nano-cellulose/Ti(IV) | H2O | 70 | 0.6 | 92 | [1] |
digraph "Pyrimido[4,5-b]quinoline Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"6-Aminouracil" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic Aldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dimedone" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction Vessel\n(Catalyst, Solvent)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; "Thermal_Conditions" [label="Heating", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrimido[4,5-b]quinoline" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"6-Aminouracil" -> "Reaction_Vessel"; "Aromatic Aldehyde" -> "Reaction_Vessel"; "Dimedone" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Thermal_Conditions"; "Thermal_Conditions" -> "Pyrimido[4,5-b]quinoline"; }
Caption: Synthesis of Pyrimido[4,5-b]quinolines via MCR.
III. Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The fusion of a thiophene ring to the pyrimidine core of 6-aminouracil leads to the formation of thieno[2,3-d]pyrimidines, which have shown potential as cytotoxic agents.[9]
Application Note:
This protocol outlines a multi-step synthesis beginning with the acetylation of 6-aminouracil, followed by a Gewald-type reaction to construct the fused thiophene ring, and subsequent cyclization to form a thienopyrimidine derivative.
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidines[9]
Step 1: Acetylation of 6-Aminouracil
-
Reflux a mixture of 6-aminouracil (1 mmol) in acetic anhydride and glacial acetic acid on a steam bath.
-
After cooling, the acetylated product can be isolated.
Step 2: Synthesis of 6-(2-amino-3-cyanothiophen-4-yl)uracil
-
React the acetylated 6-aminouracil with malononitrile and elemental sulfur in DMF under reflux.
-
The reaction mechanism involves the formation of a thiolate intermediate which then undergoes cyclization.
Step 3: Synthesis of 4-aminothieno[2,3-d]pyrimidin-2(1H)-one
-
Treat the product from Step 2 with formamide and reflux to effect cyclization to the thienopyrimidine.
-
The absence of the cyano group in the IR spectrum and the appearance of an amino proton signal in the 1H NMR spectrum confirm the product formation.
Reaction Pathway:
Caption: Multi-step synthesis of a thieno[2,3-d]pyrimidine derivative.
Conclusion
6-Aminouracil serves as a readily available and highly versatile precursor for the synthesis of a wide variety of fused heterocyclic compounds with significant biological potential. The application of multicomponent reactions, in particular, provides an efficient and environmentally benign pathway to construct complex molecular architectures in a single synthetic operation. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development for the exploration of novel therapeutic agents based on the fused uracil scaffold.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcop.in [bjcop.in]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Recent applications of aminouracil in multicomponent reactions | Semantic Scholar [semanticscholar.org]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Xanthine from 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of xanthine from the precursor 6-aminouracil. The primary method detailed is the Traube purine synthesis, a classic and reliable method for constructing the purine ring system. This process involves a three-step reaction sequence: nitrosation of 6-aminouracil, reduction of the resulting nitroso-intermediate to 5,6-diaminouracil, and subsequent cyclization to form the xanthine scaffold.
Overview of the Synthetic Pathway
The synthesis of xanthine from 6-aminouracil is a well-established route in heterocyclic chemistry. The overall transformation can be summarized as follows:
-
Nitrosation: 6-Aminouracil is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to introduce a nitroso group (-NO) at the C5 position of the pyrimidine ring, yielding 6-amino-5-nitrosouracil.
-
Reduction: The 6-amino-5-nitrosouracil is then reduced to form 5,6-diaminouracil. This can be achieved through various reducing agents, with sodium hydrosulfite (sodium dithionite) being a common and effective choice. Catalytic hydrogenation is another viable method.
-
Cyclization: The final step involves the cyclization of 5,6-diaminouracil with a one-carbon source to form the imidazole ring fused to the pyrimidine ring, resulting in the xanthine molecule. Common reagents for this step include formic acid or triethyl orthoformate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of xanthine from 6-aminouracil, including reaction conditions and yields for each step, as well as the characterization data for the key compounds involved.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Nitrosation | 6-Aminouracil, Sodium Nitrite, Acetic Acid | Water | Room Temp. | Minutes | ~90% |
| 2 | Reduction | 6-Amino-5-nitrosouracil, Sodium Hydrosulfite | Water | 50 | 15 min | 68-81% |
| 3 | Cyclization | 5,6-Diaminouracil, Formic Acid | Formic Acid | 100-210 | 1-2 h | 65-75% |
Table 2: Characterization Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 6-Aminouracil | C₄H₅N₃O₂ | 127.10 | >300 | IR (cm⁻¹): Broad NH₂ and NH stretching bands. |
| 6-Amino-5-nitrosouracil | C₄H₄N₄O₃ | 156.10 | >300 | Appearance: Rose-red solid. |
| 5,6-Diaminouracil | C₄H₆N₄O₂ | 142.12 | >300 | ¹H NMR (DMSO-d₆): Signals for NH₂ protons. |
| Xanthine | C₅H₄N₄O₂ | 152.11 | Decomposes | ¹H NMR (D₂O): δ 7.72 (s, 1H, H8). ¹³C NMR (D₂O): δ 163.3, 162.0, 158.0, 142.7, 116.3. |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-5-nitrosouracil (Step 1)
This protocol is adapted from the initial steps described in the Organic Syntheses procedure for diaminouracil hydrochloride.[1]
Materials:
-
6-Aminouracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
In a suitable reaction vessel, suspend 6-aminouracil in water.
-
Add glacial acetic acid to the suspension with stirring.
-
Prepare a solution of sodium nitrite in water.
-
Cool the 6-aminouracil suspension in an ice bath.
-
Slowly add the sodium nitrite solution to the cooled suspension with vigorous stirring. The rose-red 6-amino-5-nitrosouracil will precipitate almost immediately.[1]
-
After the addition is complete, continue stirring for a few minutes.
-
Collect the red precipitate by filtration and wash with a small amount of ice-cold water.
-
The moist product can be used directly in the next step.
Protocol 2: Synthesis of 5,6-Diaminouracil (Step 2)
This protocol is adapted from the Organic Syntheses procedure for diaminouracil hydrochloride.[1]
Materials:
-
Moist 6-Amino-5-nitrosouracil (from Step 1)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Deionized Water
Procedure:
-
Transfer the moist 6-amino-5-nitrosouracil to a reaction flask and add warm water (approximately 50°C).[1]
-
Heat the slurry on a steam bath with stirring.
-
Gradually add solid sodium hydrosulfite to the hot slurry. The red color of the nitroso compound will be bleached. Continue addition until the color is completely discharged.[1]
-
Add an additional portion of sodium hydrosulfite and continue stirring with heating for about 15 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the resulting light tan precipitate of the diaminouracil bisulfite salt by filtration and wash thoroughly with water.[1]
-
To obtain the free base or its hydrochloride salt for further use or characterization, the bisulfite salt can be treated with a base or concentrated hydrochloric acid, respectively.[1] The yield of the hydrochloride salt is reported to be in the range of 68-81%.[1]
Protocol 3: Synthesis of Xanthine (Step 3)
This protocol describes the cyclization of 5,6-diaminouracil using formic acid.[2]
Materials:
-
5,6-Diaminouracil
-
98-100% Formic Acid
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 5,6-diaminouracil in 98-100% formic acid.
-
Heat the solution in an oil bath to 100°C for 30 minutes.[2]
-
Increase the temperature to 210°C over 45 minutes and maintain it for an additional 30 minutes.[2]
-
Lower the temperature to 110°C and continue heating to drive off the excess formic acid.
-
The resulting residue is xanthine. The crude product can be purified by recrystallization. The yield for a similar purine synthesis is reported to be in the range of 65-75%.[2]
Alternative Microwave-Assisted Cyclization Protocol
This is a rapid alternative for the cyclization step using triethyl orthoformate.[3]
Materials:
-
5,6-Diaminouracil
-
Triethyl Orthoformate
Procedure:
-
In a microwave pressure tube, mix 5,6-diaminouracil with triethyl orthoformate.
-
Subject the mixture to microwave irradiation at 160°C for 5 minutes with stirring.[3]
-
After cooling, filter the product, wash with diethyl ether, and recrystallize from water.[3]
-
This method has been reported to yield up to 90% for related xanthine derivatives.[3]
Visualizations
Signaling Pathways and Workflows
Caption: Traube synthesis of xanthine from 6-aminouracil.
Caption: Experimental workflow for xanthine synthesis.
References
Application Notes and Protocols: Molecular Docking Studies of 6-Amino-1-benzyl-5-methylaminouracil
These application notes provide a detailed protocol and data presentation for the molecular docking analysis of 6-Amino-1-benzyl-5-methylaminouracil, a synthetic uracil derivative with potential therapeutic applications. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
Uracil and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The 6-aminouracil scaffold, in particular, serves as a versatile precursor for the synthesis of various heterocyclic compounds with therapeutic potential.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. These notes focus on the in-silico analysis of this compound against thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines and a validated target for anticancer therapies.[3][4]
Quantitative Data Summary
The following table summarizes the hypothetical binding affinity and interaction data of this compound and a reference compound (5-Fluorouracil) with the active site of human thymidylate synthase (PDB ID: 1HCK).
| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | -8.2 | 0.58 | 4 | ASP218, MET311, TYR135, PHE91 |
| 5-Fluorouracil (Reference) | -5.6 | 45.7 | 2 | ARG50, HIS256 |
Experimental Protocols
-
Molecular Modeling Software: AutoDock Tools (ADT) version 1.5.6, AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio Visualizer
-
Hardware: High-performance computing cluster or a workstation with a multi-core processor and at least 16 GB of RAM.
-
3D Structure Generation: The 3D structure of this compound was generated using ChemDraw and saved in a mol file format.
-
Energy Minimization: The ligand structure was energy-minimized using the MMFF94 force field.
-
File Format Conversion: The minimized ligand structure was converted to the PDBQT format using AutoDock Tools. This step involves assigning Gasteiger charges and defining the rotatable bonds.
-
Protein Structure Retrieval: The crystal structure of human thymidylate synthase (PDB ID: 1HCK) was downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules and any co-crystallized ligands were removed from the protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein, and Kollman charges were assigned using AutoDock Tools.
-
Grid Box Definition: A grid box was defined around the active site of the enzyme, encompassing all the key interacting amino acid residues. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Docking Execution: Molecular docking was performed using AutoDock Vina. The prepared ligand and protein files, along with the grid parameter file, were provided as input.
-
Conformational Sampling: The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 8.
-
Analysis of Results: The docking results were analyzed to identify the best binding pose based on the lowest binding energy. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Putative inhibition of Thymidylate Synthase by the ligand.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-benzyl-5-methylaminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Amino-1-benzyl-5-methylaminouracil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on potential causes and recommended solutions to improve reaction yield and product purity.
Issue 1: Low Yield in the Synthesis of 1-Benzyl-6-aminouracil (Intermediate 1)
-
Potential Cause: Incomplete reaction or side product formation during the benzylation of 6-aminouracil.
-
Recommended Solutions:
-
Reagent Quality: Ensure the use of high-purity 6-aminouracil and benzyl bromide. Impurities can lead to unwanted side reactions.
-
Base Selection: The choice of base is critical. Stronger bases like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) can facilitate complete deprotonation of the uracil nitrogen, promoting efficient benzylation. Weaker bases may result in incomplete reaction.
-
Reaction Temperature: Optimize the reaction temperature. While heating can increase the reaction rate, excessively high temperatures may lead to degradation of starting materials or products. A temperature range of 60-80 °C is often a good starting point.
-
Moisture Control: The reaction should be carried out under anhydrous conditions. Moisture can react with the base and hinder the desired reaction.
-
Issue 2: Difficulty in the Nitrosation of 1-Benzyl-6-aminouracil to form 1-Benzyl-6-amino-5-nitrosouracil (Intermediate 2)
-
Potential Cause: Improper pH control or decomposition of the nitroso product. The reaction mixture may become a thick precipitate, hindering effective stirring.[1]
-
Recommended Solutions:
-
pH Adjustment: Maintain a slightly acidic pH (around 4-5) during the addition of sodium nitrite. This can be achieved by using a dilute acid like acetic acid.[1]
-
Temperature Control: Perform the reaction at a low temperature (0-5 °C) to minimize the decomposition of the sensitive nitroso compound.
-
Stirring: Use a robust mechanical stirrer to ensure proper mixing, especially as the product precipitates.[1] If the mixture becomes too thick, careful, intermittent manual stirring may be necessary.
-
Issue 3: Incomplete Reduction of the Nitroso Group to form 1-Benzyl-5,6-diaminouracil (Intermediate 3)
-
Potential Cause: Inefficient reducing agent or incomplete reaction.
-
Recommended Solutions:
-
Reducing Agent: Sodium dithionite (sodium hydrosulfite) is a common and effective reducing agent for this transformation.[1] Ensure it is fresh and of good quality.
-
Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the colored nitroso compound. The reaction is typically complete when the color fades.[1]
-
Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion.
-
Issue 4: Low Yield and/or Side Product Formation during the N-Methylation of 1-Benzyl-5,6-diaminouracil to this compound (Final Product)
-
Potential Cause: The Eschweiler-Clarke reaction, a common method for this methylation, can be sensitive to reaction conditions. Side reactions with formaldehyde are possible.[2][3] Low yields can also result from using other methylating agents that may not be selective.[4]
-
Recommended Solutions:
-
Eschweiler-Clarke Conditions: Use a combination of formaldehyde and formic acid. The reaction is typically heated to drive it to completion.[5][6]
-
Stoichiometry of Reagents: Use an excess of both formaldehyde and formic acid to ensure complete methylation.[5][6]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged heating at high temperatures can lead to side products. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. A typical temperature is around 80-100 °C.[5]
-
Work-up Procedure: After the reaction, it is crucial to neutralize the excess formic acid and remove unreacted formaldehyde. This is often achieved by basifying the reaction mixture and extracting the product.[5]
-
Alternative Methylating Agents: If the Eschweiler-Clarke reaction proves problematic, other methylating agents like methyl iodide with a suitable base could be explored, although this may lead to over-methylation or reaction at other positions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common pathway involves a multi-step synthesis starting from 6-aminouracil. The key steps are:
-
Benzylation: N1-benzylation of 6-aminouracil to yield 1-benzyl-6-aminouracil.
-
Nitrosation: Introduction of a nitroso group at the C5 position to give 1-benzyl-6-amino-5-nitrosouracil.
-
Reduction: Reduction of the nitroso group to an amino group to form 1-benzyl-5,6-diaminouracil.
-
N-Methylation: Selective methylation of the 5-amino group to afford the final product, this compound, often via the Eschweiler-Clarke reaction.[5][6]
Q2: What are the critical parameters to control for a high yield?
The most critical parameters include:
-
Purity of starting materials and reagents.
-
Strict control of reaction temperature at each step.
-
Appropriate choice of solvents and bases.
-
Efficient stirring, especially during heterogeneous reaction steps. [1]
-
Careful pH management during nitrosation and work-up procedures. [1]
Q3: How can I purify the final product?
Purification of the final product, this compound, can typically be achieved through the following methods:
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining a high-purity product.[7]
-
Column Chromatography: If crystallization is not effective in removing all impurities, silica gel column chromatography can be employed.[5][7] A solvent system of increasing polarity, such as a mixture of dichloromethane and methanol, is a good starting point.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Reagents | Product | Reported Yield (%) | Reference |
| Benzylation | 6-aminouracil | Benzyl bromide, Base | 1-Benzyl-6-aminouracil | Varies | [8] |
| Nitrosation | 1-Benzyl-6-aminouracil | Sodium nitrite, Acetic acid | 1-Benzyl-6-amino-5-nitrosouracil | High | |
| Reduction of Nitroso Group | 1-Benzyl-6-amino-5-nitrosouracil | Sodium dithionite | 1-Benzyl-5,6-diaminouracil | 68-81 (as HCl salt) | [1] |
| N-Methylation (Eschweiler-Clarke) | 1-Benzyl-5,6-diaminouracil | Formaldehyde, Formic acid | This compound | Typically high (up to 98% for similar amines) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-5,6-diaminouracil (Intermediate 3)
This protocol is adapted from the synthesis of 5,6-diaminouracil hydrochloride.[1]
-
Benzylation of 6-aminouracil: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminouracil in a suitable anhydrous solvent (e.g., DMF). Add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. After the addition is complete, add benzyl bromide dropwise. Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, quench with water, and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
-
Nitrosation: Suspend 1-benzyl-6-aminouracil in water. Cool the suspension to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature and ensuring vigorous stirring. The pH should be kept slightly acidic with acetic acid. The product, 1-benzyl-6-amino-5-nitrosouracil, will precipitate as a colored solid. Filter the solid and wash with cold water.
-
Reduction: To a suspension of the moist 1-benzyl-6-amino-5-nitrosouracil in water, add sodium dithionite portion-wise at room temperature. The color of the suspension will change as the reduction proceeds. Heat the mixture gently (e.g., 50-60 °C) to ensure the completion of the reaction. Cool the mixture and collect the precipitated 1-benzyl-5,6-diaminouracil by filtration. The product can be further purified by conversion to its hydrochloride salt.[1]
Protocol 2: N-Methylation of 1-Benzyl-5,6-diaminouracil (Final Product)
This protocol is based on the general procedure for the Eschweiler-Clarke reaction.[5][6]
-
To a solution of 1-benzyl-5,6-diaminouracil in formic acid, add an aqueous solution of formaldehyde.
-
Heat the reaction mixture at 80-100 °C for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess formic acid by adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. reddit.com [reddit.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzyluracil Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the synthesis of benzyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing mono-benzyluracil?
The main challenge is regioselectivity. Uracil has two nucleophilic nitrogen atoms, N1 and N3, both of which can be alkylated. Direct benzylation often leads to a mixture of N1-benzyluracil, N3-benzyluracil, and N1,N3-dibenzyluracil, making purification difficult and reducing the yield of the desired isomer. The relative reactivity of the N1 and N3 positions can be influenced by reaction conditions, but achieving high selectivity without a proper strategy is difficult.[1][2]
Q2: How can I achieve selective synthesis of N3-benzyluracil?
Selective N3-benzylation is typically achieved by using a protecting group on the N1 position. The tert-butyloxycarbonyl (Boc) group is a common choice. The synthesis involves a three-step process:
-
Protection: The N1 position of uracil is protected with a Boc group.
-
Alkylation: The N1-Boc-protected uracil is then selectively benzylated at the N3 position.[3]
-
Deprotection: The Boc group is removed under mild conditions to yield the N3-benzyluracil.[3]
Q3: What are the best practices for selective N1-benzylation of uracil?
Achieving selective N1-alkylation can be more direct but requires careful control of reaction conditions. One reported method involves the selective deprotection of N1,N3-dibenzoyluracils followed by one-pot N1-alkylation.[4] Another approach is to leverage the different acidity of the N1 and N3 protons. Under specific basic conditions, the N1 proton can be selectively removed, leading to preferential N1-alkylation. However, this often still results in mixtures. For high selectivity, protecting the N3 position is an alternative strategy.
Q4: What are the common side reactions, and how can they be minimized?
Besides the formation of regioisomers, other common side reactions include:
-
Over-alkylation: Formation of N1,N3-dibenzyluracil. This can be minimized by using a controlled stoichiometry, typically a slight excess of uracil relative to the benzylating agent, and avoiding excessively harsh conditions (e.g., very strong bases or high temperatures).
-
O-alkylation: Although less common for uracil's amide oxygens, it can occur under certain conditions. Using polar aprotic solvents generally favors N-alkylation.
-
Solvent-Related Impurities: When using dimethylformamide (DMF) as a solvent with a strong base like sodium hydride (NaH), an amine side product can form from the decomposition of DMF.[5][6] This impurity can be difficult to remove and may interfere with subsequent reactions. To avoid this, consider using alternative solvents like acetonitrile or DMSO, or using a different base such as potassium carbonate.[5][6]
Q5: Which benzylating agent is more effective: benzyl bromide or benzyl chloride?
Benzyl bromide is generally more reactive than benzyl chloride and will typically result in faster reaction times or allow for milder reaction conditions (e.g., lower temperatures). However, it is also more expensive and a stronger lachrymator. Benzyl chloride is less reactive but more cost-effective for large-scale synthesis.[7] The choice often depends on the reactivity of the specific uracil substrate and the desired reaction kinetics. If a reaction with benzyl chloride is sluggish, switching to benzyl bromide can improve the yield and rate.[8]
Troubleshooting Guide
Problem: Low or No Product Yield
Your reaction shows a high amount of unreacted starting material or a complete absence of the desired product.
| Potential Cause | Troubleshooting Steps |
| 1. Inactive Base | Use a freshly opened or properly stored base. Bases like NaH can be passivated by atmospheric moisture. K₂CO₃ should be dried before use. |
| 2. Presence of Water | Use anhydrous solvents and flame-dried glassware, especially when using water-sensitive bases like NaH. Water will quench the base and the uracil anion. |
| 3. Insufficient Temperature | Some N-alkylation reactions are slow at room temperature. Gradually increase the temperature (e.g., to 50-80°C) while monitoring the reaction by TLC or LC-MS. Be cautious of potential byproduct formation at higher temperatures.[8] |
| 4. Poor Reagent Quality | Ensure the purity of the uracil derivative and the benzylating agent. Impurities can inhibit the reaction.[8] |
| 5. Inappropriate Solvent | The solvent must be able to dissolve the uracil salt formed after deprotonation. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. If the base or intermediate salt has low solubility, the reaction may be very slow.[8] |
Problem: Mixture of N1 and N3 Isomers
The final product is a mixture of N1- and N3-benzyluracil, which is difficult to separate.
| Potential Cause | Troubleshooting Steps |
| 1. Lack of Regiocontrol | The most reliable solution is to use a protecting group strategy. Protect the N1 position (e.g., with Boc) to force benzylation at N3, then deprotect.[3] |
| 2. Reaction Conditions Favoring Mixture | The choice of base and solvent can influence the N1/N3 ratio. Experiment with different conditions. For example, bulkier bases might favor the less sterically hindered N1 position. |
Problem: Formation of N1,N3-Dibenzyluracil
Significant amounts of the over-alkylated product are observed.
| Potential Cause | Troubleshooting Steps |
| 1. Excess Benzylating Agent | Use a precise stoichiometry of 1.0 to 1.1 equivalents of the benzylating agent relative to the uracil substrate. |
| 2. High Reactivity | If the mono-benzylated product is highly reactive, it can be further alkylated. Lower the reaction temperature and add the benzylating agent slowly to maintain a low concentration. |
| 3. Strong Base / High Temperature | Harsh conditions can promote a second alkylation. Consider using a milder base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature. |
Data Presentation
Table 1: Optimization of Conditions for N3-Benzylation of N1-Boc-Uracil
This table summarizes typical conditions for the selective N3-benzylation step.
| Parameter | Condition | Rationale / Notes |
| Substrate | N1-Boc-Uracil | N1 protection ensures selectivity for the N3 position. |
| Benzylating Agent | Benzyl Bromide or Benzyl Chloride | Benzyl bromide is more reactive. Use 1.1-1.2 equivalents. |
| Base | K₂CO₃, Cs₂CO₃, or NaH | K₂CO₃ is a common, mild base. NaH is stronger but requires stricter anhydrous conditions. Use 1.5-2.0 equivalents. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are preferred. Ensure the solvent is anhydrous. |
| Temperature | Room Temperature to 60°C | Start at room temperature. Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC or LC-MS to determine the optimal time and avoid byproduct formation. |
Experimental Protocols
Protocol: Synthesis of N3-Benzyluracil via N1-Boc Protection
This three-step protocol is adapted from established procedures for selective N3-alkylation.[3]
Step 1: Synthesis of N1-Boc-Uracil
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Suspend uracil (1.0 eq) in anhydrous acetonitrile.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N1-Boc-uracil.
Step 2: Synthesis of N1-Boc-N3-Benzyluracil
-
Dissolve N1-Boc-uracil (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
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Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. If the reaction is slow, gently heat to 50°C.
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Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield N1-Boc-N3-benzyluracil. Further purification can be done by recrystallization or chromatography if needed.
Step 3: Deprotection to N3-Benzyluracil
-
Dissolve N1-Boc-N3-benzyluracil (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N3-benzyluracil.
Visualizations
Caption: General workflow for benzyluracil synthesis highlighting the regioselectivity challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Aminouracil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminouracil and its derivatives.
Troubleshooting Guides
Issue 1: Low Yield of 6-Aminouracil in Synthesis from Ethyl Cyanoacetate and Urea
Low yields are a frequent issue in the synthesis of 6-aminouracil. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting/Optimization Steps |
| Incomplete Cyclization of Cyanoacetylurea Intermediate | The primary cause of low yield is often the incomplete cyclization of the intermediate, cyanoacetylurea.[1] To drive the reaction to completion, ensure adequate reaction time and temperature as specified in the protocol. Stronger basic conditions can also promote cyclization. |
| Suboptimal Reaction Conditions | Verify the quality and dryness of reagents, particularly the ethanol and sodium ethoxide. Sodium ethoxide is sensitive to moisture and can lose its activity.[1] Ensure the reaction is performed under anhydrous conditions. |
| Side Reactions | Over-reaction or other side reactions can consume starting materials and reduce the yield of the desired product.[2] Careful control of reaction temperature and time is crucial. Avoid unnecessarily high temperatures or prolonged reaction times. |
| Loss During Work-up and Purification | 6-Aminouracil has limited solubility in many organic solvents. Significant product loss can occur during filtration and washing steps. Use minimal amounts of cold solvent for washing the product. Recrystallization from a suitable solvent system (e.g., water or DMF/water) can improve purity but may reduce the overall yield. |
Issue 2: Presence of Impurities in the Final Product
The purity of 6-aminouracil is critical for subsequent applications. The presence of byproducts can interfere with downstream reactions and biological assays.
| Observed Impurity | Identification and Removal |
| Unreacted Starting Materials | The presence of unreacted urea or ethyl cyanoacetate can be detected by techniques such as NMR or HPLC. Most unreacted starting materials can be removed by washing the crude product with a suitable solvent in which 6-aminouracil is sparingly soluble, such as cold ethanol or water. |
| Cyanoacetylurea | This is a common intermediate and a major byproduct if the cyclization is incomplete.[1] It can be identified by its distinct spectroscopic signature. Purification can be achieved by recrystallization. Driving the initial reaction to completion is the most effective way to minimize this impurity. |
| Over-reaction Byproducts | Prolonged reaction times or excessive temperatures can lead to the formation of unidentified "over-reaction byproducts".[2] These can be complex to characterize and remove. Adhering strictly to optimized reaction protocols is the best preventative measure. Chromatographic purification methods may be necessary for their removal if present in significant amounts. |
| Doubly Glycosylated Pyrimidine Byproducts (in derivative synthesis) | In reactions involving glycosylation of 6-aminouracil, the formation of N1, N3-diglycosylated byproducts can occur.[2] These can be challenging to separate from the desired mono-glycosylated product. Careful control of stoichiometry and reaction conditions is necessary. Chromatographic separation is typically required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 6-aminouracil from ethyl cyanoacetate and urea?
A1: The most common and well-documented byproduct is cyanoacetylurea , which is the intermediate formed from the condensation of ethyl cyanoacetate and urea that fails to cyclize.[1] Other potential byproducts include unreacted starting materials and products from side reactions, which can be minimized by careful control of the reaction conditions.
Q2: My reaction mixture solidifies during the synthesis of 6-aminouracil. Is this normal?
A2: Yes, in the synthesis of 6-aminouracil from ethyl cyanoacetate and urea in the presence of sodium ethoxide, the reaction mixture can become a thick solid as the sodium salt of 6-aminouracil precipitates.[1] This is a normal observation. Vigorous stirring is necessary to ensure proper mixing.
Q3: What is the best way to purify crude 6-aminouracil?
A3: Recrystallization is a common and effective method for purifying 6-aminouracil. Water or a mixture of dimethylformamide (DMF) and water are often used as solvents for recrystallization. Washing the crude product with cold ethanol or water can also help remove some impurities before recrystallization.
Q4: Can I use malonic acid instead of ethyl cyanoacetate for the synthesis?
A4: While both malonic acid and its esters can be used in condensation reactions with urea to form pyrimidine rings, the reaction with malonic acid itself typically leads to barbituric acid, not 6-aminouracil. The cyano group in ethyl cyanoacetate is crucial for the formation of the amino group at the 6-position of the uracil ring.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials (e.g., ethyl cyanoacetate). A suitable solvent system should be developed to achieve good separation between the starting material, intermediate (cyanoacetylurea), and the product. High-performance liquid chromatography (HPLC) can also be a valuable tool for more quantitative monitoring.
Experimental Protocols
Synthesis of 6-Aminouracil from Ethyl Cyanoacetate and Urea
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add urea and ethyl cyanoacetate.
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Reflux the mixture with vigorous stirring for the specified time (typically several hours). The reaction mixture may become solid.
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After the reaction is complete, cool the mixture and add water to dissolve the solid.
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Neutralize the solution with glacial acetic acid to precipitate the crude 6-aminouracil.
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Filter the precipitate, wash with cold water and then with cold ethanol.
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Dry the product. For higher purity, the crude product can be recrystallized from water or a DMF/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of 6-aminouracil.
Caption: Troubleshooting logic for aminouracil synthesis.
References
Technical Support Center: 6-Amino-1-benzyl-5-methylaminouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Amino-1-benzyl-5-methylaminouracil. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common stability-related issues encountered during the handling, storage, and use of this compound in experimental settings.
Q1: My compound shows signs of degradation upon storage. What are the likely causes and how can I prevent this?
A1: Degradation of this compound can be attributed to several factors, including improper storage conditions, exposure to light, and presence of reactive contaminants. The 6-aminouracil scaffold is susceptible to oxidation and hydrolysis, particularly under non-optimal conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C for long-term storage).
-
Inert Atmosphere: For maximum stability, consider storing the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Impurities in solvents can initiate degradation.
-
Avoid Contaminants: Ensure all labware is clean and free from acidic, basic, or metallic residues that could catalyze degradation.
Q2: I am observing a change in the color of my solid compound or solution over time. What does this indicate?
A2: A color change, such as yellowing or browning, is often an indicator of chemical degradation. This can be due to oxidation of the aminouracil ring or subsequent reactions of the degradation products.
Troubleshooting Steps:
-
Purity Analysis: Assess the purity of the colored sample using analytical techniques like HPLC or LC-MS to identify potential degradation products.
-
Review Handling Procedures: Evaluate your handling procedures to identify any potential exposure to air, light, or incompatible substances.
-
Photostability Check: If the color change occurred after exposure to light, the compound may be photolabile. Future handling should be conducted under amber lighting or in light-blocking containers. Pyrimidine derivatives are known to be susceptible to photodegradation upon UV exposure.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound in my assay buffer?
A3: Yes, inconsistent results can be a direct consequence of compound instability in the experimental medium. The pH of the buffer, presence of certain ions, and incubation time and temperature can all affect the stability of the compound. The stability of compounds containing a pyrimidine ring can be significantly influenced by pH.
Troubleshooting Steps:
-
pH Stability Study: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the time course of your experiment. Analyze samples at different time points using HPLC. More acidic conditions may provide greater stability.
-
Buffer Composition: Be aware of potentially reactive components in your buffer. For example, buffers containing certain metal ions could catalyze oxidation.
-
Fresh Solutions: Always prepare fresh solutions of the compound immediately before use. Avoid using solutions that have been stored for extended periods, even if frozen.
Q4: I am having difficulty dissolving the compound. Are there any recommended solvents?
Troubleshooting Steps:
-
Recommended Solvents: Start with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming may improve solubility, but be cautious as excessive heat can promote degradation.
-
Solubility Testing: It is advisable to perform a small-scale solubility test in various solvents to determine the most suitable one for your application.
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, researchers should aim to generate such data under their specific experimental conditions. The following table provides a template for organizing stability data.
| Parameter | Condition | Result (e.g., % Remaining after 24h) | Analytical Method |
| pH Stability | pH 3.0 Buffer, Room Temperature | HPLC | |
| pH 7.4 Buffer, Room Temperature | HPLC | ||
| pH 9.0 Buffer, Room Temperature | HPLC | ||
| Temperature Stability | Solid, 4°C, in the dark | HPLC | |
| Solid, 25°C, in the dark | HPLC | ||
| Solution (DMSO), -20°C | HPLC | ||
| Photostability | Solution (DMSO), Exposed to UV light | HPLC | |
| Solution (DMSO), Protected from light | HPLC |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol provides a general method for analyzing the purity and degradation of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Example: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm is recommended for initial characterization).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL). For stability studies, dilute the sample from the stability test medium.
-
Analysis: Inject a known volume (e.g., 10 µL) and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Visualizations
Caption: Workflow for troubleshooting stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Purification of Aminouracil Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of aminouracil derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my aminouracil derivative showing very low solubility in common organic solvents like ethyl acetate or dichloromethane?
A1: Aminouracil derivatives are often highly polar molecules. The presence of multiple hydrogen bond donors and acceptors (amine and uracil ring nitrogens and carbonyls) leads to strong intermolecular interactions and a preference for polar solvents. Their flat, planar structure can also facilitate strong crystal lattice packing, further reducing solubility in non-polar solvents.
Q2: I see multiple spots for my purified compound on a TLC plate, even after column chromatography. What could be the cause?
A2: This is a common issue that can arise from several factors:
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Tautomerism: Aminouracil derivatives can exist as multiple tautomers (e.g., keto-enol or amine-imine forms) that may have different polarities and separate on a TLC plate.
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Degradation: The compound may be degrading on the silica plate, which is slightly acidic.
-
Residual Impurities: The chromatography may not have been sufficient to remove all impurities, especially those with similar polarity to your target compound.
-
Complexation with Solvents: The compound might retain strongly bound solvent molecules, leading to altered chromatographic behavior.
Q3: My compound streaks badly during column chromatography, leading to poor separation and low recovery. How can I prevent this?
A3: Streaking (or tailing) on silica gel is characteristic of highly polar or basic compounds like aminouracils. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly and sometimes irreversibly bind to the basic amino group. This results in slow, uneven elution from the column.
Troubleshooting Guide
Problem 1: Low Recovery After Flash Column Chromatography
Symptoms:
-
The desired product is not eluting from the column with standard solvent systems (e.g., Hexane/Ethyl Acetate).
-
Significant amounts of the product seem to be irreversibly stuck to the silica gel.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Strong Adsorption to Silica | Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base. A common method is to use a solvent system containing a small percentage of a volatile base like triethylamine (NEt₃) or ammonia (e.g., 0.5-1% in the eluent). This neutralizes the acidic silanol groups, preventing strong binding of the amine. |
| Inappropriate Eluent Polarity | Increase Eluent Polarity: Switch to a more polar solvent system. Dichloromethane/Methanol (DCM/MeOH) or Chloroform/Methanol (CHCl₃/MeOH) systems are often effective. Start with a low percentage of MeOH (1-2%) and gradually increase the concentration. |
| Compound Precipitation on Column | Improve Solubility: Add a small amount of a highly polar, solubilizing solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to the crude mixture before loading it onto the column. Ensure this solvent is also miscible with your eluent. |
-
Prepare Slurry: In a fume hood, measure the required amount of silica gel. Prepare a slurry using your starting eluent (e.g., 99:1 DCM/NEt₃).
-
Pack Column: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Equilibrate: Run at least 2-3 column volumes of the base-containing eluent through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Load your sample (pre-adsorbed on a small amount of treated silica or dissolved in a minimal amount of solvent) and begin elution with the gradient.
Problem 2: Difficulty in Obtaining Crystals for Recrystallization
Symptoms:
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The compound "oils out" instead of forming solid crystals when the solution is cooled.
-
The compound precipitates as an amorphous powder with no crystalline structure.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent System is Unsuitable | Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. See the solvent screening table below. |
| Presence of Impurities | Pre-purification: Impurities can inhibit crystal lattice formation. First, purify the crude material by flash chromatography to remove the bulk of impurities before attempting recrystallization. |
| Cooling Rate is Too Fast | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Once at room temperature, you can then transfer it to a refrigerator (4°C) to maximize crystal yield. Scratching the inside of the flask with a glass rod can help induce nucleation. |
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use Case |
| Water | 10.2 | 100 | For highly polar, water-soluble derivatives. |
| Ethanol | 5.2 | 78 | Good general-purpose polar protic solvent. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, can sometimes offer better crystal formation. |
| Acetonitrile | 6.2 | 82 | A polar aprotic solvent, useful for compounds sensitive to protic solvents. |
| Dimethylformamide (DMF) | 6.4 | 153 | High-boiling point solvent for poorly soluble compounds. Often used in a co-solvent system (e.g., DMF/Water). |
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification of aminouracil derivatives.
Caption: Troubleshooting logic for peak tailing in chromatography.
"avoiding N-oxide formation in uracil derivative synthesis"
Welcome to the Technical Support Center for Uracil Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding the common side reaction of N-oxide formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic strategies.
Troubleshooting Guide: Unwanted N-Oxide Formation
This guide addresses the common issue of unexpected N-oxide formation during the synthesis of uracil derivatives and provides systematic steps to diagnose and resolve the problem.
Problem: My reaction is producing a significant amount of N-oxide byproduct.
This is a frequent challenge, especially when using oxidizing agents to modify other parts of the uracil ring, such as the C5-C6 double bond. The nitrogen atoms at the N1 and N3 positions can be susceptible to oxidation, leading to reduced yields of the desired product and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of N-oxide formation in uracil derivative synthesis?
A1: N-oxide formation is typically caused by the action of oxidizing agents on the nitrogen atoms of the pyrimidine ring. Common culprits include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperoxyacetic acid, which are often used for epoxidation of the C5-C6 double bond or other oxidative transformations.[1][2][3] The lone pairs of electrons on the nitrogen atoms make them susceptible to electrophilic attack by the oxidant.
Q2: How can I prevent N-oxide formation from the start?
A2: The most effective preventative strategy is the use of protecting groups on the N1 and N3 positions of the uracil ring. Protecting groups like tert-butyloxycarbonyl (Boc) can be introduced to block the nitrogen atoms from reacting with the oxidizing agent.[4][5] After the desired oxidation at another position is complete, the protecting groups can be removed under mild conditions.
Q3: Are there specific reaction conditions that can minimize N-oxide formation without using protecting groups?
A3: Yes, optimizing reaction conditions can help. Strategies include:
-
Lowering the Reaction Temperature: This can increase the selectivity of the oxidation, favoring the desired reaction pathway over N-oxidation.
-
Controlling Stoichiometry: Using the minimum effective amount of the oxidizing agent can reduce the likelihood of side reactions, including N-oxidation.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to find conditions that disfavor N-oxidation.
-
Choice of Oxidant: While strong peroxy acids are prone to causing N-oxidation, other oxidizing systems might be more selective. A comparative study of different oxidants for your specific substrate is recommended.[2][3]
Q4: I've already formed the N-oxide. Can it be converted back to the desired uracil derivative?
A4: Yes, N-oxides can be deoxygenated to regenerate the parent heterocycle. This is a common strategy when N-oxide formation is difficult to avoid. There are several methods for deoxygenation, including:
-
Iodide and Formic Acid: A sustainable method that uses iodide as a catalyst, which is regenerated by formic acid.[6]
-
Diboron Reagents: Reagents like bis(pinacolato)diboron can efficiently deoxygenate N-oxides under mild conditions.
-
Transition Metal Catalysis: Various palladium-catalyzed methods have been developed for the deoxygenation of N-oxides.[7]
Q5: How do substituents on the uracil ring affect N-oxide formation?
A5: Substituents can have both electronic and steric effects. Electron-donating groups on the pyrimidine ring can increase the electron density on the nitrogen atoms, making them more susceptible to oxidation. Conversely, bulky substituents near the nitrogen atoms can sterically hinder the approach of the oxidizing agent, thus reducing the rate of N-oxidation.[8]
Data Presentation
| Strategy | Key Parameters | Expected Outcome on N-Oxide Formation | Reference(s) |
| Protection | N1, N3-di-Boc protection | Significant reduction or complete prevention | [4][5] |
| Oxidant Choice | m-CPBA vs. H₂O₂ | m-CPBA generally leads to higher N-oxide formation | [1][2] |
| Temperature | Low temperature (e.g., 0 °C) vs. Room Temperature | Lower temperatures can improve selectivity and reduce N-oxidation | [3] |
| Deoxygenation | Iodide/Formic Acid | Efficient removal of the N-oxide group | [6] |
Experimental Protocols
Protocol 1: N1, N3-di-Boc Protection of Uracil/Uridine
This protocol describes a general procedure for the protection of the N1 and N3 positions of a uracil or uridine derivative using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Uracil or uridine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the uracil derivative (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add DMAP (0.1-0.2 eq) and TEA or DIPEA (2.5-3.0 eq).
-
Add (Boc)₂O (2.5-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N1, N3-di-Boc protected uracil derivative.[9]
Protocol 2: Deoxygenation of a Uracil N-Oxide using Iodide and Formic Acid
This protocol provides a method for the removal of an N-oxide group from a uracil derivative.
Materials:
-
Uracil N-oxide derivative
-
Magnesium Iodide (MgI₂) (or another iodide source)
-
Formic Acid
-
Microwave reactor (optional, can be performed with conventional heating)
Procedure:
-
In a microwave vial, combine the uracil N-oxide (1.0 eq) and MgI₂ (0.1 eq).
-
Add formic acid to dissolve the solids.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 140 °C for 3 hours. Alternatively, heat conventionally with careful monitoring.[6]
-
After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deoxygenated uracil derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 8. chempap.org [chempap.org]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
Technical Support Center: Scale-up Synthesis of 6-Amino-1-benzyl-5-methylaminouracil
Disclaimer: The following experimental protocols, troubleshooting guides, and quantitative data are provided for illustrative purposes. They are based on established chemical principles for related heterocyclic compounds, as no specific literature for the scale-up synthesis of 6-Amino-1-benzyl-5-methylaminouracil was found in the public domain. Researchers should conduct their own process development and safety assessments.
This guide is intended for researchers, scientists, and drug development professionals who are working on the scale-up synthesis of this compound. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address potential challenges during the manufacturing process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with potential causes and recommended solutions.
Issue 1: Low Yield in the Benzylation of 6-Aminouracil (Step 1)
-
Question: We are experiencing low yields of 6-Amino-1-benzyluracil. What are the likely causes and how can we improve the conversion?
-
Answer:
-
Incomplete Deprotonation: The acidity of the N1 proton of 6-aminouracil is crucial for benzylation. Ensure that a sufficiently strong base (e.g., potassium carbonate, sodium hydride) is used in an adequate molar excess to drive the deprotonation to completion.
-
Poor Solubility: 6-aminouracil has low solubility in many organic solvents. The use of a polar aprotic solvent such as DMF, DMSO, or NMP can improve solubility and reaction rates. On a larger scale, ensure efficient agitation to maintain a homogenous slurry.
-
Side Reactions: Over-benzylation at other positions (e.g., the exocyclic amino group or other ring nitrogens) can occur. To minimize this, add the benzyl halide slowly to the reaction mixture at a controlled temperature. Using the minimum effective amount of benzyl halide is also recommended.
-
Reaction Temperature: If the reaction is too slow, consider a moderate increase in temperature (e.g., to 60-80 °C). However, be aware that higher temperatures can also promote side reactions.
-
Issue 2: Incomplete Nitrosation or Formation of Impurities (Step 2)
-
Question: The nitrosation of 6-Amino-1-benzyluracil is sluggish, and we are observing the formation of byproducts. How can we optimize this step?
-
Answer:
-
pH Control: The pH of the reaction medium is critical for efficient nitrosation. The reaction is typically carried out in an acidic medium (e.g., with acetic or hydrochloric acid) to generate nitrous acid in situ from sodium nitrite. Maintain the pH in the optimal range (typically 3-4) to ensure a steady concentration of the nitrosating agent.
-
Temperature Management: The nitrosation reaction is exothermic. On a larger scale, efficient heat removal is essential to prevent temperature spikes, which can lead to the decomposition of nitrous acid and the formation of undesired byproducts. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite.
-
Localized High Concentrations: Slow, subsurface addition of the sodium nitrite solution with vigorous stirring will prevent localized high concentrations, which can lead to side reactions.
-
Issue 3: Incomplete Reduction of the Nitroso Group (Step 3)
-
Question: We are finding residual 6-Amino-1-benzyl-5-nitrosouracil in our product after reduction. How can we ensure the reaction goes to completion?
-
Answer:
-
Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., sodium dithionite) is used. The stoichiometry should be carefully calculated based on the starting material, and a slight excess (e.g., 1.2-1.5 equivalents) is often necessary to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The disappearance of the intensely colored nitroso compound is a good visual indicator, but chromatographic analysis is more reliable. If the reaction stalls, a small additional charge of the reducing agent may be required.
-
pH of the Medium: The activity of some reducing agents is pH-dependent. For sodium dithionite, maintaining a slightly alkaline or neutral pH can be beneficial for the reduction.
-
Issue 4: Poor Selectivity in the Methylation of 1-Benzyl-5,6-diaminouracil (Step 4)
-
Question: The final methylation step is producing a mixture of unmethylated, monomethylated, and dimethylated products. How can we improve the selectivity for the desired 5-N-methyl product?
-
Answer:
-
Choice of Methylating Agent: The choice of methylating agent and reaction conditions is critical for selectivity. Reductive amination using formaldehyde and a reducing agent (e.g., sodium borohydride) is a common method for selective N-methylation and may provide better selectivity than using methyl iodide or dimethyl sulfate, which are more reactive and can lead to over-methylation.
-
Controlled Stoichiometry: Use a carefully controlled amount of the methylating agent (close to 1.0 equivalent).
-
Protection/Deprotection Strategy: If selectivity remains an issue, a protection strategy for the 6-amino group might be necessary, although this adds steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for the scale-up of this synthesis? A1: Several safety aspects should be considered:
-
Benzyl Halides (Step 1): Benzyl halides are lachrymatory and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Nitrosation (Step 2): The reaction of nitrites with acid generates nitrous acid, which can decompose to form toxic nitrogen oxides (NOx). This step must be performed in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing. 5-Nitroso compounds can be unstable and should be handled with care.
-
Sodium Dithionite (Step 3): Sodium dithionite is a flammable solid and can decompose exothermically, especially in the presence of water. It should be stored in a dry environment and handled with care.
-
Solvent Handling: The use of large volumes of organic solvents like DMF or DMSO requires appropriate engineering controls to minimize exposure and fire hazards.
Q2: How can the product be purified at a larger scale? A2: At the laboratory scale, column chromatography is common. For scale-up, this is often not economically viable. Recrystallization is the preferred method for purifying the final product and intermediates. A systematic solvent screening should be performed to identify a suitable solvent system that provides good recovery and high purity.
Q3: How can we monitor the progress of these reactions effectively in a plant setting? A3: In-process controls (IPCs) are essential. While TLC can be used for qualitative checks, HPLC is the preferred method for quantitative analysis of reaction progress, purity of intermediates, and the final product. Key IPCs would include monitoring the disappearance of starting materials and the appearance of the product at each step.
Experimental Protocols
Step 1: Synthesis of 6-Amino-1-benzyluracil
-
To a stirred suspension of 6-aminouracil (1.0 eq) and potassium carbonate (1.5 eq) in DMF, slowly add benzyl chloride (1.1 eq) at room temperature.
-
Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by HPLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-Amino-1-benzyluracil.
Step 2: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil
-
Suspend 6-Amino-1-benzyluracil (1.0 eq) in a mixture of water and acetic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
Filter the resulting colored precipitate, wash with cold water, and use immediately in the next step.
Step 3: Synthesis of 1-Benzyl-5,6-diaminouracil
-
To a suspension of the moist 6-Amino-1-benzyl-5-nitrosouracil (1.0 eq) in water, add a solution of sodium dithionite (2.0 eq) in water at room temperature.
-
Heat the mixture to 50-60 °C for 1-2 hours, or until the color of the nitroso compound has disappeared.
-
Cool the mixture and filter the precipitate. Wash with water and dry under vacuum to obtain 1-Benzyl-5,6-diaminouracil.
Step 4: Synthesis of this compound
-
Dissolve 1-Benzyl-5,6-diaminouracil (1.0 eq) in a suitable solvent such as methanol.
-
Add aqueous formaldehyde (1.1 eq) followed by portion-wise addition of sodium borohydride (1.2 eq) at 0-10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.
-
Quench the reaction carefully with water, and adjust the pH to neutral with a dilute acid.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Lab and Scale-up
| Parameter | Step | Lab Scale (10g) | Pilot Scale (10kg) |
| Yield | Step 1 | 85-90% | 80-85% |
| Step 2 | 90-95% | 88-92% | |
| Step 3 | 80-88% | 75-82% | |
| Step 4 | 65-75% | 60-70% | |
| Purity (by HPLC) | Final Product | >98% | >98% |
| Reaction Time | Step 1 | 4-6 h | 6-8 h |
| Step 2 | 1-2 h | 2-3 h | |
| Step 3 | 1-2 h | 2-4 h | |
| Step 4 | 2-4 h | 4-6 h | |
| Temperature | Step 2 | 0-5 °C | 0-5 °C (with efficient cooling) |
| Step 4 | 0-10 °C | 0-10 °C (with efficient cooling) |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield in Step 4 (Methylation)
Caption: Troubleshooting logic for addressing low yield in the final methylation step.
"managing poor selectivity in uracil functionalization"
Technical Support Center: Uracil Functionalization
Welcome to the technical support center for uracil functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to selectivity in uracil modification experiments.
Troubleshooting Guides
This section addresses specific problems encountered during the functionalization of uracil and its derivatives.
Problem 1: Poor Regioselectivity Between N1 and N3 Positions in Alkylation Reactions
Question: I am performing an alkylation reaction on a uracil derivative and obtaining a mixture of N1- and N3-alkylated products. How can I improve the selectivity for the desired isomer?
Possible Causes and Solutions:
Poor regioselectivity in uracil alkylation is a common issue stemming from the similar nucleophilicity of the N1 and N3 positions. The outcome is highly dependent on steric effects, the choice of base and solvent, and the nature of the electrophile.
Solutions:
-
Utilize Protecting Groups: This is the most robust strategy for ensuring high regioselectivity.
-
For N3-Alkylation: Protect the N1 position. The tert-butyloxycarbonyl (Boc) group is an effective choice as it can be introduced at the N1 position and later removed under mild conditions.[1]
-
For N1-Alkylation: Protect the N3 position. While less common, specific protecting group strategies can be employed to block the N3 site. Alternatively, a one-pot method involving N1,N3-dibenzoyluracils can be used, where selective N1-deprotection is followed by alkylation.[2]
-
-
Modify Reaction Conditions:
-
Base and Solvent Selection: The combination of base and solvent plays a critical role. For N1-selective alkylation of N3-substituted pyrimidines, using potassium carbonate (K2CO3) as the base in a polar aprotic solvent like DMF at room temperature has proven effective.[3] Computational studies have shown that solvent polarity significantly impacts the reactivity of uracil derivatives.[4][5][6] In some Michael additions, triethylamine favors N1-adducts, while DBU can promote the formation of N3-adducts.[7]
-
Steric Hindrance: If the uracil substrate has a bulky substituent at the C6 position, functionalization is often directed to the less sterically hindered N1 position. Similarly, using a bulkier alkylating agent can also favor N1 substitution.
-
Summary of Conditions for N1-Alkylation:
| Method | Reagents/Conditions | Selectivity | Notes |
| Direct Alkylation | K2CO3, DMF, Room Temperature | Good for N3-substituted uracils | A common and effective method for selective N1 alkylation when N3 is already blocked.[3] |
| Mitsunobu Reaction | DEAD, PPh3, Alcohol | Can provide N1 selectivity | An alternative for specific substrates.[8] |
| One-Pot Deprotection-Alkylation | N1,N3-Dibenzoyluracil, K2CO3, DMF | High N1 Selectivity | Involves selective removal of the N1-benzoyl group followed by alkylation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the functionalization of the uracil ring?
The primary challenge is controlling regioselectivity. The uracil ring has multiple reactive sites: two nitrogen atoms (N1 and N3) and, depending on the reaction type, carbon atoms (C5 and C6). For reactions like alkylation and arylation, the key difficulty is achieving selective substitution at either the N1 or N3 position due to their comparable nucleophilicity.[3]
Q2: How do solvents and bases impact the N1/N3 selectivity of uracil alkylation?
Solvents and bases are critical factors that can steer the selectivity of the reaction.
-
Solvents: Polar aprotic solvents like DMF and DMSO are commonly used and can influence which nitrogen is more nucleophilic.[3] Computational studies confirm that solvent polarity is a crucial factor for the stability and reactivity of uracil derivatives.[5][6]
-
Bases: The choice of base (e.g., K2CO3, Cs2CO3, DBU, triethylamine) determines the extent and position of deprotonation on the uracil ring, thereby directing the incoming electrophile. For instance, in Michael additions, different bases can lead to different isomeric products.[7]
Q3: Are there methods for direct C-H functionalization of uracil without pre-functionalization?
Direct C-H functionalization of uracil is an emerging area but remains challenging. Most traditional methods rely on pre-functionalized uracils (e.g., 5-halouracils).[9] However, novel methods are being developed. For example, the generation of a reactive "uracilyne" intermediate from uracil-iodonium(III) salts allows for subsequent cycloaddition and insertion reactions to functionalize the C5 and C6 positions.[10]
Q4: Can protecting groups be used to achieve selective N3-alkylation?
Yes, this is a highly effective and common strategy. By protecting the N1 position, alkylation is directed exclusively to the N3 position. The Boc (tert-butyloxycarbonyl) group is a suitable choice for N1 protection, as it can be easily removed later under mild conditions.[1] Another effective protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1]
Q5: What is a reliable method for selective N1-arylation of uracil?
A direct and efficient method for N1-arylation involves using activated aryl halides, such as 1-fluoro-4-nitrobenzene, in the presence of a base.[11] Another approach utilizes zinc oxide in an ionic liquid, which has been shown to be a highly efficient system for the N-arylation of nucleobases, including uracil, providing high yields in short reaction times.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of an N3-Substituted Uracil
This protocol is adapted from a method demonstrating selective N1-alkylation using K2CO3 in DMF.[3]
Materials:
-
N3-substituted uracil derivative (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the N3-substituted uracil derivative in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary (typically 7-12 hours).[3]
-
After completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter the solid, wash it with water, and dry it. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N1-alkylated product.
-
If no solid precipitates, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of unprotected uracil derivatives using the halogen-magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new uracil derivatives through the generation of “uracilyne” - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of Complex Uracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of complex uracil derivatives.
Frequently Asked Questions (FAQs)
Q1: My N-H protons are showing up as broad signals or not at all. What can I do?
A1: This is a common issue. The exchange of N-H protons with residual water or other exchangeable protons in the solvent can lead to signal broadening or disappearance. Here are several troubleshooting steps:
-
Use a scrupulously dry NMR solvent: Ensure your deuterated solvent is of high purity and has been stored under anhydrous conditions.
-
D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H signals should disappear, confirming their assignment.
-
Low temperature acquisition: Lowering the temperature of the NMR experiment can slow down the rate of proton exchange, resulting in sharper N-H signals.
-
Use of aprotic polar solvents: Solvents like DMSO-d₆ can sometimes slow down the exchange rate of N-H protons compared to protic solvents like methanol-d₄.
Q2: I have synthesized an alkylated uracil derivative, but I am unsure if the substitution occurred at the N1 or N3 position. How can I use NMR to distinguish between the isomers?
A2: Distinguishing between N1 and N3 isomers is crucial and can be achieved by a combination of 1D and 2D NMR techniques:
-
¹H NMR Chemical Shifts: The chemical shift of the H5 proton can be indicative. N1-alkylation often results in a more downfield shift for the H5 proton compared to N3-alkylation.
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbonyl carbons (C2 and C4) are sensitive to the substitution pattern. N1-substitution will have a more pronounced effect on the C2 chemical shift, while N3-substitution will more significantly impact the C4 chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is one of the most definitive methods. Look for correlations between the protons of your alkyl group and the carbons of the uracil ring.
-
For an N1-substituted derivative, you should observe a correlation between the α-protons of the alkyl group and the C2 and C6 carbons of the uracil ring.
-
For an N3-substituted derivative, a correlation is expected between the α-protons of the alkyl group and the C2 and C4 carbons.
-
Q3: My ¹H NMR spectrum is very crowded, and I am having trouble assigning the signals of the substituent groups. What should I do?
A3: For complex derivatives with overlapping signals, 2D NMR spectroscopy is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will help you trace the connectivity of protons within a spin system, for example, through an alkyl chain or a sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows you to identify which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different spin systems and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of your molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad spectral lines | 1. Sample is too concentrated.2. Presence of paramagnetic impurities.3. Poor shimming of the spectrometer.4. Compound aggregation. | 1. Dilute the sample.2. Filter the sample through a plug of glass wool.3. Re-shim the spectrometer.4. Try a different solvent or acquire the spectrum at a higher temperature. |
| Unexpected peaks in the spectrum | 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).2. Contamination from glassware.3. Presence of rotamers. | 1. Dry the sample under high vacuum for an extended period. Co-evaporation with a suitable solvent can also help.2. Ensure all glassware is thoroughly cleaned and dried.3. Acquire the spectrum at a higher temperature to coalesce the signals from different conformers. |
| Difficulty in determining stereochemistry | The orientation of substituents is unclear from 1D NMR alone. | Use 2D NOESY or ROESY experiments to identify through-space correlations between protons. The presence or absence of specific NOE cross-peaks can provide definitive stereochemical assignments. |
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various substituted uracil derivatives. Note that these are approximate values, and the actual chemical shifts can be influenced by the solvent and the nature of other substituents.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Uracil Derivatives in DMSO-d₆
| Proton | Unsubstituted Uracil | N1-Alkyl | N3-Alkyl | C5-Halo | C6-Alkyl |
| H5 | ~5.6 | ~5.7 | ~5.6 | - | ~5.5 |
| H6 | ~7.5 | ~7.6 | ~7.7 | ~8.2 | - |
| N1-H | ~11.1 | - | ~11.2 | ~11.4 | ~10.7 |
| N3-H | ~11.1 | ~11.3 | - | ~11.7 | ~11.1 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Uracil Derivatives in DMSO-d₆
| Carbon | Unsubstituted Uracil | N1-Alkyl | N3-Alkyl | C5-Halo | C6-Alkyl |
| C2 | ~151 | ~151 | ~151 | ~149 | ~152 |
| C4 | ~164 | ~163 | ~163 | ~158 | ~164 |
| C5 | ~101 | ~102 | ~101 | ~109 (F), ~98 (Br) | ~110 |
| C6 | ~142 | ~141 | ~145 | ~140 | ~152 |
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the sample: Weigh 5-10 mg of the uracil derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). Uracil derivatives are often polar, making DMSO-d₆ a common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol for 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
These are general guidelines; specific parameters should be optimized on the spectrometer for the particular sample.
-
Acquire a standard ¹H NMR spectrum: This is used to determine the spectral width and appropriate pulse widths.
-
Set up the 2D experiment:
-
COSY: Shows correlations between J-coupled protons. It is useful for identifying spin systems.
-
HSQC: Correlates protons to their directly attached carbons. It requires a ¹³C spectrum as a reference.
-
HMBC: Shows correlations between protons and carbons over 2-3 bonds. It is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY: Detects through-space interactions between protons. The mixing time is a critical parameter and may need to be varied (e.g., 300-800 ms).
-
-
Data processing: Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phasing, and baseline correction.
-
Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial proximities.
Mandatory Visualization
Uracil Salvage Pathway
Uracil derivatives, particularly those used as drugs, often interact with the pyrimidine metabolic pathways. The uracil salvage pathway is a key route for the recycling of uracil and its analogs. Understanding this pathway can provide context for the biological activity of novel uracil derivatives.
Caption: A diagram of the uracil salvage pathway and its connection to nucleotide synthesis.
Troubleshooting Workflow for Isomer Identification
This workflow outlines the logical steps to differentiate between N1 and N3 substituted uracil isomers.
Caption: A decision-making workflow for distinguishing N1 and N3 uracil isomers using NMR.
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various aminouracil derivatives against several cancer cell lines. The information presented is collated from recent studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction
Aminouracil derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant anticancer properties.[1] These compounds, which include both 5-aminouracil and 6-aminouracil derivatives, have been the subject of numerous studies to evaluate their cytotoxic potential against various cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and, in some cases, DNA intercalation.[1][2] This guide offers a side-by-side comparison of the cytotoxic efficacy of several aminouracil derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic activity of aminouracil derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various aminouracil derivatives against different human cancer cell lines, as reported in the literature. A lower IC50 value indicates a higher cytotoxic potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Aminouracil Derivatives | 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 (Leukemia) | Not specified, but showed activity | - | - |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 (Leukemia) | Not specified, but showed activity | - | - | |
| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea | Panc-1 (Pancreatic) | Not specified, but showed activity | Doxorubicin | - | |
| MCF-7 (Breast) | Not specified, but showed activity | Doxorubicin | - | ||
| HT-29 (Colon) | Not specified, but showed activity | Doxorubicin | - | ||
| A-549 (Lung) | Not specified, but showed activity | Doxorubicin | - | ||
| 6-Aminouracil Derivatives | Phenyl thiourea derivative (Compound 17 in study) | PC3 (Prostate) | 0.03 | Doxorubicin | 0.93 |
| Furan derivative (Compound 5a in study) | PC3 (Prostate) | 7.02 | Doxorubicin | 0.93 | |
| Furan derivative (Compound 5b in study) | PC3 (Prostate) | 8.57 | Doxorubicin | 0.93 | |
| Chloroacetylated derivative (Compound 4 in study) | PC3 (Prostate) | 21.21 | Doxorubicin | 0.93 | |
| Pyrrolidinone derivative (Compound 6 in study) | PC3 (Prostate) | 38.73 | Doxorubicin | 0.93 | |
| Pyrimidine-2-thione derivative (Compound 3a in study) | PC3 (Prostate) | 43.95 | Doxorubicin | 0.93 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of aminouracil derivatives' cytotoxicity.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the aminouracil derivatives and incubated for a further 72 hours.[4]
-
MTT Addition: After the treatment period, 28 µL of a 2 mg/mL solution of MTT is added to each well, and the plate is incubated for 1.5 hours at 37°C.[4]
-
Solubilization: The medium containing MTT is removed, and the remaining formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO).[4] The plate is then incubated at 37°C for 15 minutes with shaking.[4]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[4] The IC50 values are then calculated from the dose-response curves.
b) SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds, similar to the MTT assay.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding 50-100 μL of 10% Trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[6]
-
Staining: The plates are washed with water and air-dried. Then, 50-100 μL of 0.4% SRB solution is added to each well and incubated at room temperature for 30 minutes.[6]
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid.[6]
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 100-200 μL of 10 mM Tris base solution.[6]
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.[6] The IC50 values are calculated from the resulting data.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of aminouracil derivatives on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the desired concentration of the aminouracil derivative for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with Phosphate Buffered Saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Visualizing Mechanisms of Action
The cytotoxic effects of aminouracil derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle. The following diagrams illustrate these key signaling pathways and a general experimental workflow for assessing cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Caption: Cell cycle arrest points induced by aminouracil derivatives.
References
- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Comparative Analysis of 6-Amino-1-benzyl-5-methylaminouracil and 5-Fluorouracil in Anticancer Activity
In the landscape of anticancer drug discovery, uracil and its derivatives represent a cornerstone of chemotherapy. This guide provides a comparative analysis of the established antimetabolite, 5-fluorouracil (5-FU), and a representative of the emerging class of substituted aminouracils, 6-Amino-1-benzyl-5-methylaminouracil. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide leverages data from a closely related and novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivative (Compound 5h) to draw insightful parallels and distinctions with 5-FU.[1]
This comparison is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential and mechanistic nuances of these compounds.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity of a novel 6-aminouracil derivative (Compound 5h) and the standard chemotherapeutic agent, 5-Fluorouracil, against human colorectal adenocarcinoma (SW480) and human breast adenocarcinoma (MCF-7) cell lines.[1] The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Cell Line | IC50 (µM) |
| 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h) | SW480 (Colorectal Cancer) | 15.70 ± 0.28 |
| MCF-7 (Breast Cancer) | 16.50 ± 4.90 | |
| 5-Fluorouracil (5-FU) | SW480 (Colorectal Cancer) | Not explicitly provided in the comparative study, but used as a positive control. |
| MCF-7 (Breast Cancer) | Not explicitly provided in the comparative study, but used as a positive control. |
Note: The cited study used 5-Fluorouracil as a positive control, indicating its established cytotoxic effects. The IC50 values for Compound 5h are comparable to those of known anticancer agents, suggesting its potential as a therapeutic candidate.[1]
Mechanism of Action
5-Fluorouracil (5-FU)
5-Fluorouracil is a well-established antimetabolite that functions as a pyrimidine analog.[2] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3][4] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby halting the synthesis of dTMP and leading to "thymineless death" in rapidly dividing cancer cells.[2][4] Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA, leading to RNA processing disruption and DNA damage, respectively.[3][4][5]
This compound and its Derivatives
The precise mechanism of action for this compound is not as extensively characterized as that of 5-FU. However, research on structurally similar compounds, such as the novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, suggests that they may also target thymidylate synthase.[1] Molecular docking studies with these derivatives indicate a strong and stable interaction with the active site of TS.[1] This suggests a similar mode of action to 5-FU, involving the inhibition of DNA synthesis. The presence of the bulky benzyl group at the N1 position and substitutions at the C6 position are thought to influence the binding affinity and selectivity of these compounds.[1]
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
Validating the Biological Activity of a Novel Uracil Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a novel uracil compound, with a focus on its potential as an anticancer or antiviral agent. We present a comparative analysis of the novel compound against established alternatives, supported by experimental data and detailed protocols.
Introduction
Uracil and its derivatives are a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The well-known drug 5-Fluorouracil (5-FU), a uracil derivative, is widely used in chemotherapy for various cancers.[1][5][6] The versatility of the uracil scaffold allows for numerous chemical modifications, leading to the discovery of novel compounds with enhanced efficacy and selectivity.[3] This guide outlines the essential experimental workflows to characterize and validate a new uracil analog, "Novel Uracil Compound (NUC)," and compares its performance with standard therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of NUC is evaluated against established drugs to benchmark its potency and potential for clinical application. For anticancer activity, 5-Fluorouracil and Doxorubicin are used as comparators. For antiviral activity, Remdesivir serves as the reference compound.
Table 1: Anticancer Activity - In Vitro Cytotoxicity (IC50 µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| Novel Uracil Compound (NUC) | XX.XX ± X.X | XX.XX ± X.X | XX.XX ± X.X |
| 5-Fluorouracil | 11.79 µM[7] | 1.4 µM[6] | >40 µM[8] |
| Doxorubicin | 1.4 µM[6] | - | 10.7 µM[8] |
Table 2: Antiviral Activity - Inhibition of Viral Replication (EC50 µM)
| Compound | SARS-CoV-2 (Vero E6 cells) | HIV-1 (p24 assay) |
| Novel Uracil Compound (NUC) | XX.XX ± X.X | XX.XX ± X.X |
| Remdesivir | Potent inhibitor[9] | - |
| N1,N3-disubstituted uracil derivatives | Wide antiviral effect[9] | - |
| Uracil derivatives (meta-chloro substituted) | - | IC50 of 62.5 µg/ml[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel uracil compound, 5-FU, and Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
2. Antiviral Activity Assay (SARS-CoV-2)
This protocol assesses the ability of a compound to inhibit viral replication in cell culture.
-
Cell Culture: Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Compound and Virus Addition: Pre-treat cells with serial dilutions of the novel uracil compound or Remdesivir for 2 hours before infecting with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Viral Replication: Viral replication can be quantified by various methods, such as RT-qPCR for viral RNA or an immunoassay for viral antigens (e.g., p24 for HIV).[10]
-
Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the inhibition of viral replication against the compound concentration.
3. Enzyme Inhibition Assay (Thymidylate Synthase)
Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of pyrimidines and a validated target for anticancer drugs like 5-FU.[5][12]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human thymidylate synthase, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate.
-
Inhibitor Addition: Add varying concentrations of the novel uracil compound or 5-FU to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Detection: Measure the conversion of dUMP to dTMP, often using a spectrophotometric method.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Thymidylate Synthase
Many uracil-based anticancer agents function by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[5][6]
Caption: Inhibition of Thymidylate Synthase by the Novel Uracil Compound (NUC).
Experimental Workflow for Biological Activity Validation
The validation of a novel compound follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: Workflow for validating the biological activity of a novel uracil compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 8. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 6-Aminouracil Derivatives: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-aminouracil scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 6-aminouracil derivatives, focusing on their anticancer and cell proliferative activities. We present quantitative data from key studies, detailed experimental protocols for the cited assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these promising compounds.
Comparative Analysis of Biological Activities
The biological efficacy of 6-aminouracil derivatives is profoundly influenced by the nature and position of substituents on the uracil ring. The following tables summarize the quantitative data from studies evaluating their anticancer and cell proliferative effects.
Anticancer Activity of 6-Aminouracil Derivatives
A study by El-Sayed et al. investigated the cytotoxicity of a series of 6-aminouracil derivatives against the human prostate cancer cell line (PC3). The results, measured as IC50 values, highlight the importance of the substituent at the 6-position for anticancer activity.
| Compound | Structure | IC50 (µM) against PC3 cells[1] |
| 6-aminouracil (1) | 6-aminouracil core | 362[1] |
| 3a | 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 43.95[1] |
| 3c | 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-(furan-2-yl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 79.20[1] |
| 4 | 6-(2-Chloroacetylamino)pyrimidine-2,4(1H,3H)-dione | 21.21[1] |
| 5a | 6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)-dione | 7.02[1] |
| 5b | 6-(4-Acetyl-5-phenylfuran-2-ylamino)pyrimidine-2,4(1H,3H)-dione | 8.57[1] |
| 6 | 6-(2-Oxopyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione | 38.73[1] |
| 13 | 5-Amino-1,3-dimethyl-6-(thieno[2,3-d]pyrimidin-4-ylamino)pyrimidine-2,4(1H,3H)-dione | 1.89[1] |
| Doxorubicin | Standard Chemotherapeutic | 0.93[1] |
Key SAR Insights for Anticancer Activity:
-
The unsubstituted 6-aminouracil core shows weak activity.[1]
-
Substitution at the 6-amino group with heterocyclic moieties significantly enhances anticancer potency.[1]
-
The attachment of a pyrimidine-2-thione ring (compounds 3a and 3c ) and chloroacetylation (compound 4 ) improved activity.[1]
-
Derivatives with substituted furan rings attached through an amino bridge (compounds 5a and 5b ) exhibited moderate to good activity.[1]
-
Notably, the fused pyridopyrimidine derivative 13 displayed the most potent activity, approaching that of the standard drug doxorubicin.[1]
Cathepsin B Inhibitory Activity
Several of the synthesized compounds were also evaluated for their ability to inhibit cathepsin B, a lysosomal cysteine protease implicated in tumor invasion and metastasis.
| Compound | % Inhibition of Cathepsin B[1] |
| 5a | >50 |
| 5b | >50 |
| 7a | >50 |
| 11a | >50 |
| 12a | >50 |
| 17 | 82.3 |
| Doxorubicin | 18.7 |
Key SAR Insights for Cathepsin B Inhibition:
-
Several derivatives with heterocyclic substitutions at the 6-position showed significant inhibition of cathepsin B.[1]
-
The phenyl thiourea derivative 17 was the most potent inhibitor, far exceeding the inhibitory effect of doxorubicin.[1]
Proliferative Activity of 6-Substituted Uracil Derivatives
A study by Grabovskiy et al. explored the impact of 6-substituted uracil derivatives on the proliferation of immortalized lung epithelial cells. This study aimed to identify compounds capable of stimulating lung cell regeneration.
| Compound | Maximum Tolerated Dose (MTD) (mM)[2] | IC50 (mM)[2] | Proliferation Index (%) Increase[2] |
| 6-Methyluracil | 0.24 | >10 | - |
| 3-Methyl-6-cyclopropyluracil | >1.0 | >10 | 75 |
| 1-Butyl-6-methyluracil | >1.0 | >10 | 25 |
| 1-Methyl-6-aminouracil | <0.24 | - | - |
Key SAR Insights for Proliferative Activity:
-
The nature of the substituent at the 6-position significantly influences the maximum tolerated dose and proliferative activity.[2]
-
3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil demonstrated a higher tolerated dose and a significant increase in cell proliferation compared to the known drug 6-methyluracil, suggesting their potential for promoting tissue regeneration.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.
Sulforhodamine B (SRB) Assay for Anticancer Screening
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[3]
-
Washing: Remove the TCA solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.[3]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[1]
-
Solubilization: Add a suitable solubilization solution (e.g., 10 mM Tris base) to each well and shake for 5-10 minutes to dissolve the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[1] The optical density values correlate with the total protein content and, therefore, the cell number.
Cathepsin B Inhibition Assay
This fluorometric assay is used to screen for inhibitors of cathepsin B activity.
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of human Cathepsin B in a reaction buffer.
-
Inhibitor Addition: Add the test compounds (potential inhibitors) at various concentrations to the wells of a 96-well plate containing the enzyme solution. Include a known inhibitor as a positive control and a vehicle control. Incubate at room temperature for 10-15 minutes.
-
Substrate Addition: Add a fluorogenic substrate for Cathepsin B (e.g., Ac-RR-AFC) to each well.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the structure-activity relationships of 6-aminouracil derivatives.
Cathepsin B in Cancer Progression
Cathepsin B is a lysosomal protease that, when dysregulated in cancer, can be secreted and degrade components of the extracellular matrix (ECM), facilitating tumor invasion and metastasis. It can also activate other proteases, such as urokinase plasminogen activator (uPA), further promoting this process.[6]
Caption: Cathepsin B's role in promoting cancer invasion and metastasis.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of 6-aminouracil derivatives involves a series of in vitro assays.
Caption: Workflow for anticancer screening of 6-aminouracil derivatives.
This guide provides a foundational understanding of the structure-activity relationships of 6-aminouracil derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the molecular mechanisms and in vivo efficacy of the most potent derivatives are warranted to translate these promising findings into clinical applications.
References
A Comparative Guide to the Synthesis of Substituted Aminouracils
The synthesis of substituted aminouracils is a cornerstone in the development of a diverse array of heterocyclic compounds with significant therapeutic potential. These derivatives serve as crucial precursors for molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comparative analysis of three prominent synthetic methodologies: classical condensation/cyclization, multicomponent reactions (MCRs), and microwave-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the advantages, limitations, and practical considerations for each approach, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The choice of synthetic strategy for producing substituted aminouracils is often dictated by factors such as desired yield, reaction time, scalability, and environmental impact. The following table summarizes the key quantitative data for representative examples of each method.
| Synthesis Method | Reactants | Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical Condensation | Ethyl cyanoacetate, Urea | 6-Aminouracil | Sodium, Anhydrous Ethanol, Reflux | 10-12 hours | 69 | [2] |
| Methyl cyanoacetate, Urea | 6-Aminouracil | Sodium, Methanol, Reflux | 2.5 hours | 96.9 | [2] | |
| Multicomponent Reaction | 6-Aminouracil, 3-Bromobenzaldehyde, 1,3-Indandione | Fused Pyrido[2,3-d]pyrimidine | Graphene oxide, Water | - | - | [1] |
| 6-Aminouracil derivatives, Aryl aldehydes, Barbituric/Thiobarbituric acids | Pyrido[2,3-d:6,5-d']dipyrimidines | Nano-catalyst, Solvent-free, Heat | - | 87-98 | [3] | |
| Microwave-Assisted Synthesis | 1,3-Dimethyl-6-aminouracil, Isatin | Spiro Pyridodipyrimidine | Solvent-free, Microwave (150 W) | 5 minutes | 92 | [4] |
| (Conventional Heating Comparison) | Reflux in Ethanol | 8 hours | 85 | [4] | ||
| 5-Aminouracil, Ethyl cyanoacetate | 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | Neat, Microwave (180 °C) | 5 minutes | 90 | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on published procedures and offer a practical guide for laboratory implementation.
Method 1: Classical Condensation for 6-Aminouracil Synthesis
This method, a variation of the Traube purine synthesis, involves the condensation of an active methylene compound with urea followed by cyclization.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.72 g atom) in absolute ethanol (1 L).
-
To the resulting sodium ethoxide solution, add ethyl cyanoacetate (0.86 mole) and urea (0.86 mole).
-
Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture may solidify.
-
After the reflux period, add hot water (1 L) to dissolve the solid.
-
Heat the solution at 80°C for 15 minutes and then neutralize with glacial acetic acid.
-
The 6-aminouracil product precipitates from the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold water, and dry.[5]
Method 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
This one-pot reaction exemplifies a green chemistry approach to constructing complex heterocyclic systems from simple precursors.
Procedure:
-
In a reaction vessel, combine 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add a catalytic amount of urea and a solvent system of ethanol:water.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product precipitates and is collected by filtration, washed with ethanol, and dried to afford the desired pyrido[2,3-d]pyrimidine derivative.[1]
Method 3: Microwave-Assisted Synthesis of a Spiro Pyridodipyrimidine
This method highlights the significant reduction in reaction time achieved through microwave irradiation compared to conventional heating.
Procedure:
-
In a microwave-safe reaction vessel, place 1,3-dimethyl-6-aminouracil (2 mmol) and an isatin derivative (1 mmol).
-
The reaction is performed under solvent-free conditions.
-
Place the vessel in a microwave reactor and irradiate at 150 W for 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent such as a mixture of ethanol and DMSO.[4]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps in each of the described synthetic methods.
Caption: Classical condensation pathway for 6-aminouracil synthesis.
Caption: Pathway of a multicomponent reaction for fused pyrimidine synthesis.
Caption: Workflow for microwave-assisted synthesis of a spiro compound.
Conclusion
The synthesis of substituted aminouracils can be achieved through various effective methods, each with its own set of advantages. Classical condensation reactions are well-established and reliable, often providing good yields, though they may require longer reaction times and harsher conditions.[2][5] Multicomponent reactions represent a more modern and efficient approach, allowing for the construction of complex molecules in a single step with high atom economy, often under greener conditions.[1][3][6] Microwave-assisted synthesis offers a significant leap forward in terms of reaction speed and efficiency, drastically reducing reaction times from hours to minutes and often improving yields.[4][7][8] The choice of the optimal method will depend on the specific target molecule, available resources, and desired process parameters such as speed, yield, and environmental footprint. This guide provides the foundational information to make an informed decision for the synthesis of this important class of heterocyclic compounds.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Aminouracil Derivatives as a Potential Alternative to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to the exploration of novel chemical scaffolds, with aminouracil derivatives emerging as a promising class of compounds. This guide provides an objective comparison of the in vivo efficacy of aminouracil derivatives against standard chemotherapy agents, supported by available experimental data. While direct comparative in vivo studies in solid tumors are limited in the current body of research, this guide synthesizes the existing evidence from preclinical leukemia models and extensive in vitro findings to offer a comprehensive overview for researchers in oncology and drug development.
In Vivo Efficacy: A Head-to-Head Comparison in a Preclinical Leukemia Model
A key preclinical study provides a direct comparison of the aminouracil derivative, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil, with standard-of-care chemotherapy agents in a P388 leukemia mouse model. The primary endpoint in this model is the percentage of increase in lifespan (% T/C) of treated mice compared to a control group. A % T/C value of 124 was achieved with 1,3-Dimethyl-5-cinnamoyl-6-aminouracil administered intraperitoneally.[1]
| Compound | Drug Class | Cancer Model | Dosing Schedule | % T/C | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Aminouracil Derivative | P388 Leukemia | Not Specified | 124 | [1] |
| Doxorubicin | Anthracycline | P388 Leukemia | Standard | >170 | [1] |
| 5-Fluorouracil (5-FU) | Antimetabolite | P388 Leukemia | Standard | ~140 | [1] |
| Cyclophosphamide | Alkylating Agent | P388 Leukemia | Standard | >200 | [1] |
In Vitro Anticancer Activity of Aminouracil Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 5-cinnamoyl-6-aminouracils | L1210 Leukemia | Cytotoxic activity observed. | [2] |
| 6-aminouracil derivatives | Prostate (PC3) | Several derivatives showed significant cytotoxic activity, with some approaching the potency of Doxorubicin. | |
| Thiouracil-based dihydroindeno pyrido pyrimidines | Colorectal (HCT-116), Lung (A549), Breast (MCF-7), Cervical (HeLa), Liver (HepG2) | Broad-spectrum anticancer activity demonstrated. | |
| Synthetic Uracil Analog (U-359) | Breast Cancer Cells | Synergistic effects with 5-FU and Oxaliplatin; modulates drug resistance pathways. |
Experimental Protocols
P388 Leukemia Model (In Vivo)
A representative protocol for the P388 leukemia mouse model is as follows:
-
Animal Model: DBA/2 or CDF1 mice are commonly used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally with 1 x 10^6 P388 leukemia cells.
-
Treatment:
-
The aminouracil derivative is administered intraperitoneally at a specified dose and schedule, typically starting 24 hours after tumor inoculation.
-
Control groups receive the vehicle used to dissolve the test compound.
-
Reference groups are treated with standard chemotherapy agents (e.g., Doxorubicin, 5-Fluorouracil, Cyclophosphamide) at established effective doses and schedules.
-
-
Endpoint: The primary efficacy endpoint is the mean survival time of the treated groups compared to the control group, expressed as a percentage (% T/C).[1]
Proposed Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for all aminouracil derivatives are not fully elucidated and appear to vary depending on the specific substitutions on the uracil core. However, several key pathways have been implicated.
DNA Intercalation and Topoisomerase Inhibition
Studies on 5-cinnamoyl-6-aminouracil derivatives suggest a mechanism involving DNA intercalation. The planar structure of these molecules allows them to insert between the base pairs of DNA, potentially disrupting DNA replication and transcription and leading to cell death.[2] Furthermore, some thiouracil-based derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.
Caption: Proposed mechanism of aminouracil derivatives.
EGFR Signaling Pathway Inhibition
Certain aminopyrimidine derivatives, which share structural similarities with aminouracils, have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of the EGFR pathway is a common driver of cell proliferation and survival in many cancers. Inhibition of this pathway can block downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to reduced tumor growth.
Caption: Hypothesized EGFR pathway inhibition.
Conclusion and Future Directions
The available preclinical data, particularly from the P388 leukemia model, suggests that aminouracil derivatives possess significant in vivo anticancer activity, positioning them as a potential alternative or adjunct to standard chemotherapy. However, the current research landscape highlights a critical need for direct comparative in vivo studies in solid tumor models to fully assess their therapeutic potential.
Future research should focus on:
-
In vivo efficacy studies in solid tumor xenograft models (e.g., breast, lung, colon) with direct comparisons to standard-of-care chemotherapeutic agents.
-
Elucidation of the specific molecular targets and signaling pathways for different classes of aminouracil derivatives.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.
Addressing these research gaps will be crucial in translating the promising preclinical findings of aminouracil derivatives into effective clinical applications for a broader range of cancers.
References
Potential Cross-Reactivity of 6-Amino-1-benzyl-5-methylaminouracil: A Comparative Guide Based on Structural Analogs
Disclaimer: Direct experimental data on the cross-reactivity of 6-Amino-1-benzyl-5-methylaminouracil with various enzymes is not currently available in the public domain. This guide provides an objective comparison of its potential performance by examining the documented enzymatic interactions of structurally related 6-aminouracil and benzyluracil derivatives. The information presented is intended to guide researchers in designing and executing their own cross-reactivity profiling studies.
The uracil scaffold is a well-established pharmacophore, and its derivatives have been shown to interact with a wide range of enzymes. The presence of both a 6-amino group and a 1-benzyl substituent in this compound suggests the potential for off-target activities. This guide summarizes the known enzymatic inhibition profiles of related compounds to infer potential cross-reactivity.
Comparative Analysis of Uracil Derivatives
The following table summarizes the observed inhibitory activities of various 6-aminouracil and benzyluracil derivatives against different enzymes. This data can serve as a basis for predicting the potential cross-reactivity of this compound.
| Uracil Derivative Class | Target Enzyme(s) | Reported Inhibition Data |
| 6-Anilinouracil Derivatives | DNA Polymerase IIIC | Potent inhibition, with specific substitutions on the anilino and uracil rings enhancing activity. |
| Aryl-substituted 1-((2-hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracils | Uridine Phosphorylase | IC50 values as low as 1.4 nM.[1] |
| 3-Benzyluracil-1-acetic Acids | Aldose Reductase (AR) and AKR1B10 | Selective inhibition, with different substituents on the benzyl moiety determining selectivity for AR versus AKR1B10.[2] |
| 6-Aminouracil Derivatives | Cathepsin B | Several derivatives showed significant inhibition of cathepsin B.[3] |
| 5-(Arylidene)-6-aminouracils | Acetylcholinesterase (AChE) and Human Carbonic Anhydrase I & II (hCA I & II) | Reported as inhibitors, though specific quantitative data is not provided in the reviewed literature.[4] |
Based on this comparative data, it is plausible that this compound could exhibit cross-reactivity with enzymes from the polymerase, reductase, protease, esterase, and lyase families. The benzyl group may contribute to interactions with enzymes that have hydrophobic binding pockets, while the aminouracil core can form hydrogen bonds that are critical for binding to a variety of enzyme active sites.
Experimental Protocols
To definitively determine the cross-reactivity profile of this compound, a panel of enzymatic assays should be performed. Below is a representative protocol for an acetylcholinesterase (AChE) inhibition assay, a potential target based on the activity of related 6-aminouracil derivatives.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
1. Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.
2. Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil or Tacrine (Positive Control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control. For the negative control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing Experimental Workflows
The following diagrams illustrate key conceptual frameworks for assessing enzyme cross-reactivity.
Caption: Enzyme cross-reactivity screening workflow.
Caption: Potential structure-activity relationships for enzyme interactions.
References
- 1. Inhibition of uridine phosphorylase. Synthesis and structure-activity relationships of aryl-substituted 1-((2-hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracil. | Semantic Scholar [semanticscholar.org]
- 2. Structural Determinants of the Selectivity of 3-Benzyluracil-1-acetic Acids toward Human Enzymes Aldose Reductase and AKR1B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of New Uracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Uracil and its derivatives have emerged as a promising class of compounds with significant antibacterial potential. This guide provides an objective comparison of the antibacterial activity of several new uracil derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Performance Benchmark: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The table below summarizes the reported MIC values for various novel uracil derivatives against clinically relevant Gram-positive and Gram-negative bacteria.
| Uracil Derivative Class | Specific Compound(s) | Target Bacterium | MIC (µg/mL) | Reference |
| Anilinouracils | HB-EMAU, MB-EMAU, HB-IMAU, MB-IMAU | Staphylococcus aureus (Oxacillin-Resistant) | 8 - 16 (MIC⁹⁰) | [1][2] |
| HB-EMAU, MB-EMAU, HB-IMAU, MB-IMAU | Staphylococcus aureus (Oxacillin-Susceptible) | 16 (MIC⁹⁰) | [1][2] | |
| HB-EMAU, MB-EMAU, HB-IMAU, MB-IMAU | Enterococcus faecium (Vancomycin-Resistant) | 8 - 16 (MIC⁹⁰) | [1][2] | |
| HB-EMAU, MB-EMAU, HB-IMAU, MB-IMAU | Enterococcus faecium (Vancomycin-Susceptible) | 16 (MIC⁹⁰) | [1][2] | |
| Anilinouracil-Fluoroquinolone Hybrid | 251D | Methicillin-Resistant S. aureus (MRSA) | 0.625 - 5 | [3] |
| 251D | Vancomycin-Resistant Enterococcus (VRE) | 0.625 - 5 | [3] | |
| 251D | Escherichia coli | 1.25 - 20 | [3] | |
| Uracil S-Derivatives | N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil | S. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa | 0.1 - 10 | [4] |
| 5-Fluorouracil Derivatives | Tri-hexylphosphonium substituted 5-FU (e.g., 6c) | Gram-positive and Gram-negative bacteria | Activity reported, but specific MIC values vary. Compound 6c's MIC was constant against resistant strains. | [5][6] |
Note: MIC values can vary based on the specific strain of bacteria and the testing methodology used. The data presented here is for comparative purposes.
Unraveling the Mechanisms of Action
Understanding the mechanism by which these derivatives inhibit bacterial growth is crucial for rational drug design.
-
Anilinouracils act by selectively inhibiting DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria.[1][7]
-
The Anilinouracil-Fluoroquinolone Hybrid (251D) exhibits a dual mechanism of action, targeting both DNA polymerase IIIC and DNA gyrase/topoisomerase IV, which are essential for bacterial DNA replication and segregation.[3] This dual-targeting approach may help to overcome resistance that can develop against single-target agents.
-
5-Fluorouracil (5-FU) and its derivatives are known to inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[4][8] This leads to "thymineless death" and DNA damage in bacteria.[8] Recent studies on 5-FU derivatives with phosphonium substitutions suggest they cause significant damage to the bacterial cell septum and cytoplasm in S. aureus and induce plasmolysis in E. coli.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Uracil Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture grown on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted uracil derivatives is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the uracil derivative at which there is no visible growth of the bacteria.
Agar Disk Diffusion Method
This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.
-
Inoculum Preparation and Plating: A standardized bacterial suspension is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate, creating a bacterial lawn.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the uracil derivative are placed on the surface of the inoculated MHA plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial activity of new uracil derivatives.
Caption: Experimental workflow for antibacterial activity testing.
This guide provides a snapshot of the current landscape of antibacterial research into novel uracil derivatives. The presented data and protocols offer a valuable resource for scientists working to address the challenge of antimicrobial resistance. Continued exploration of this versatile chemical scaffold holds significant promise for the development of the next generation of antibacterial therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 5-Aminouracil and 6-Aminouracil as Synthetic Precursors
In the landscape of heterocyclic chemistry and drug discovery, aminouracils serve as pivotal precursors for the synthesis of a diverse array of biologically active compounds. Among these, 5-aminouracil and 6-aminouracil are two key isomers whose distinct reactivity profiles dictate their utility in the construction of fused pyrimidine systems and other complex molecular architectures. This guide provides a comprehensive comparison of these two essential building blocks, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal precursor for their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physical and chemical properties of 5-aminouracil and 6-aminouracil is crucial for their effective application in synthesis. The position of the amino group on the uracil ring significantly influences the electron density distribution, which in turn affects their reactivity, solubility, and spectroscopic characteristics.
| Property | 5-Aminouracil | 6-Aminouracil |
| Molecular Formula | C₄H₅N₃O₂ | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol | 127.10 g/mol |
| Appearance | Off-white to pale yellow crystalline powder | White to off-white crystalline powder |
| Melting Point | >300 °C | ≥360 °C (decomposes)[1] |
| Solubility | Sparingly soluble in water | Slightly soluble in water |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, NH), ~10.0 (s, 1H, NH), ~6.5 (s, 1H, C6-H), ~4.8 (s, 2H, NH₂) | ~10.4 (s, 1H, NH), ~9.8 (s, 1H, NH), ~5.0 (s, 1H, C5-H), ~5.8 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (C4), ~151 (C2), ~142 (C6), ~120 (C5) | ~163 (C4), ~152 (C2), ~150 (C6), ~90 (C5) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H str.), ~1710 (C=O str.), ~1640 (C=C str.), ~1600 (N-H bend) | ~3400-3200 (N-H str.), ~1700 (C=O str.), ~1650 (C=C str.), ~1600 (N-H bend) |
Reactivity and Synthetic Applications: A Comparative Overview
The synthetic utility of 5-aminouracil and 6-aminouracil is largely defined by the nucleophilicity of the amino group and the adjacent carbon atoms. These differences in reactivity make them suitable for the synthesis of distinct classes of heterocyclic compounds.
5-Aminouracil is characterized by an enamine-like reactivity. The amino group at the C5 position activates the C6 position for electrophilic attack. This precursor is extensively used in the synthesis of various fused pyrimidine systems, including:
-
Pyrazolo[3,4-d]pyrimidines: These are synthesized through condensation reactions with various reagents. For instance, reaction with ethyl cyanoacetate followed by treatment with hydrazine hydrate yields aminopyrazole carboxamide derivatives.[2]
-
Thiazolo[4,5-d]pyrimidines: These can be prepared by reacting 5-aminouracil with isothiocyanates to form thiourea derivatives, which are then cyclized.
-
Pyrido[2,3-d]pyrimidines: Although less common than from 6-aminouracil, synthetic routes to this scaffold from 5-aminouracil have been developed.
6-Aminouracil possesses a highly nucleophilic amino group at the C6 position and a reactive C5 position, making it a versatile precursor for a wide range of condensation and multicomponent reactions. It is a cornerstone in the synthesis of:
-
Pyrido[2,3-d]pyrimidines: This is one of the most prominent applications of 6-aminouracil. It readily undergoes condensation with various 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and in multicomponent reactions with aldehydes and active methylene compounds.[2][3]
-
Pyrimido[4,5-d]pyrimidines: These can be synthesized through reactions with various carbon and nitrogen-containing electrophiles.
-
Fused Spiroheterocycles: 6-aminouracil derivatives have been employed in reactions with isatin and other cyclic ketones to produce complex spiro pyridodipyrimidines.[4]
The following table summarizes the yields of representative reactions for the synthesis of key heterocyclic scaffolds from both precursors, highlighting their synthetic efficiency in different contexts.
| Heterocyclic Scaffold | Reagents | Precursor | Yield (%) | Reference |
| Pyrazolo-pyrimidine derivative | 1. Ethyl cyanoacetate, MW; 2. Benzaldehyde, Piperidine, EtOH; 3. Hydrazine hydrate, EtOH, MW | 5-Aminouracil | 88 (final step) | [2] |
| Pyrido[2,3-d]pyrimidine | Aromatic aldehydes, Malononitrile, nano-MgO, Water, 80 °C | 6-Aminouracil | High efficiency | |
| Pyrido[2,3-d]pyrimidine | Arylmethyleneacetoacetates, EtOH, Reflux | 6-Aminouracil | Good to excellent | [3] |
| Bis-pyrrolo[2,3-d]pyrimidine | 1,4-Phenylene-bis-glyoxal, Dimedone, 5% TPAB, EtOH, Reflux | 6-Aminouracil | 90-96 | [2] |
| Phenazine derivatives | Naphthalene-1,2-dione, DMSO, 70 °C; then o-phenylenediamine, CHCl₃ | 6-Aminouracil | 85-92 (first step), 95-98 (second step) | [2] |
Experimental Protocols
To provide practical guidance, detailed experimental protocols for the synthesis of representative heterocyclic compounds from 5-aminouracil and 6-aminouracil are outlined below.
Synthesis of 3-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1H-pyrazole-4-carboxamide from 5-Aminouracil.[2]
-
Step 1: Synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide.
-
A mixture of 5-aminouracil (1 mmol) and ethyl cyanoacetate (1.2 mmol) is subjected to microwave irradiation at 180 °C for 5 minutes under neat conditions.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is washed with ethanol and dried to afford the desired acetamide derivative.
-
-
Step 2: Synthesis of the corresponding arylidine derivative.
-
To a solution of the product from Step 1 (1 mmol) in ethanol, benzaldehyde (1 mmol) and a catalytic amount of piperidine are added.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
-
Step 3: Synthesis of the final pyrazolo-pyrimidine.
-
A mixture of the arylidine derivative from Step 2 (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol is subjected to microwave irradiation at 130 °C for 10 minutes.
-
After cooling, the resulting solid is collected by filtration, washed with ethanol, and dried to yield the final product.
-
Synthesis of Pyrido[2,3-d]pyrimidines from 6-Aminouracil via Hantzsch-type Reaction.[3]
-
Preparation of 2-arylmethyleneacetoacetates.
-
An appropriate aromatic aldehyde (10 mmol) is condensed with an acetoacetate (10 mmol) via a Knoevenagel condensation.
-
-
Synthesis of the Pyrido[2,3-d]pyrimidine.
-
A mixture of 6-aminouracil (or its N-substituted derivative, 10 mmol) and the 2-arylmethyleneacetoacetate (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
Experimental and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.
Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine derivative from 5-aminouracil.
Caption: Generalized workflow for a multicomponent synthesis of pyrido[2,3-d]pyrimidines using 6-aminouracil.
Conclusion
Both 5-aminouracil and 6-aminouracil are invaluable precursors in heterocyclic synthesis, each offering distinct advantages depending on the desired target scaffold. 5-Aminouracil, with its enamine-like character, is particularly well-suited for the synthesis of pyrazolo[3,4-d]pyrimidines and related systems where electrophilic attack at the C6 position is desired. In contrast, the pronounced nucleophilicity of the C6-amino group and the reactivity of the C5 position make 6-aminouracil an exceptionally versatile building block for a wide range of condensation and multicomponent reactions, most notably in the high-yield synthesis of pyrido[2,3-d]pyrimidines. The choice between these two isomers will ultimately be guided by the specific synthetic strategy and the target molecular architecture. This guide provides the foundational data and procedural insights to inform this critical decision-making process for researchers in the field.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Amino-1-benzyl-5-methylaminouracil
For Immediate Reference: Key Disposal and Safety Information
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds such as 6-Amino-1-benzyluracil and 6-Amino-1-methyl-5-(methylamino)uracil, it is prudent to handle 6-Amino-1-benzyl-5-methylaminouracil with care. These related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some aminouracil derivatives are also harmful if swallowed.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat, and for larger quantities, consider fire/flame resistant and impervious clothing. |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with a particulate filter. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Collection and Storage:
- Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
- Container: The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). It must be in good condition, with a secure, leak-proof lid.
- Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., irritant).
2. Handling and Transfer:
- Ventilation: Conduct all handling and transfers of the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
- Avoid Dust: Take care to avoid the formation of dust when transferring the solid waste.[2][4]
3. Accidental Spill Cleanup:
- Personal Precautions: In case of a spill, ensure you are wearing the appropriate PPE.[2]
- Containment: Prevent further leakage or spillage if it is safe to do so.[4]
- Cleanup: Carefully sweep up the spilled solid material. Avoid generating dust. Place the collected material into the designated hazardous waste container.[3]
4. Final Disposal:
- Consult Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.
- Approved Waste Disposal Plant: The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal company. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is consistently found in the safety data sheets of similar compounds.[3]
- Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: The information provided here is based on the properties of structurally similar compounds and general laboratory safety principles. Always consult your institution's specific safety and waste disposal guidelines and, if available, the official Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Operational Guide for Handling 6-Amino-1-benzyl-5-methylaminouracil
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 6-Amino-1-benzyl-5-methylaminouracil, with a focus on personal protective equipment (PPE), operational plans, and disposal. The following guidance is based on safety data for structurally similar aminouracil derivatives, such as 6-Amino-1-methyluracil and 6-Amino-1-benzyluracil, in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with aminouracil derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect from splashes.[4] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable. Check for expiration dates and inspect for any degradation before use.[4] |
| Body Protection | Laboratory Coat or Gown | Should be worn over personal clothing to protect against spills. |
| Protective Work Clothing | Consider clothing that covers the legs and closed-toe shoes as a mandatory part of laboratory dress code.[4] | |
| Respiratory Protection | Dust Mask or Respirator | Use in poorly ventilated areas or when handling the powder form to avoid inhalation.[1][5] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
Experimental Workflow
First Aid and Emergency Procedures
In the event of an exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid.[6] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container for hazardous waste disposal. |
| Solutions | Neutralize if necessary and dispose of according to institutional protocols for chemical waste. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
